N,N'-Di-o-tolyl-p-phenylenediamine
Description
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Properties
CAS No. |
15017-02-4 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3 |
InChI Key |
MDZBMZIJIUEQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C |
Other CAS No. |
15017-02-4 |
physical_description |
OtherSolid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N'-Di-o-tolyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N'-Di-o-tolyl-p-phenylenediamine, a diaryl-p-phenylenediamine derivative of interest in various fields of chemical research and development. The document details modern catalytic cross-coupling reactions, including the Buchwald-Hartwig amination and the Ullmann condensation, as the principal methods for its synthesis. This guide includes detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.
Core Synthetic Strategies
The synthesis of this compound, also known as N,N'-bis(2-methylphenyl)-1,4-benzenediamine, primarily involves the formation of two carbon-nitrogen (C-N) bonds between a p-phenylenediamine core and two o-tolyl groups. The most effective and widely employed methods for achieving this are transition metal-catalyzed cross-coupling reactions.
The two main strategies are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination : A versatile and high-yielding method for the formation of C-N bonds.[1][2]
-
Copper-Catalyzed Ullmann Condensation : A classical method for C-N bond formation, which has seen significant improvements with the development of modern ligands.[3][4]
A more classical, though less direct, approach involves the reduction of a dinitro precursor, which itself would be synthesized via nucleophilic aromatic substitution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1] For the synthesis of this compound, this involves the reaction of p-phenylenediamine with two equivalents of an o-tolyl halide.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination, based on a similar synthesis of N,N'-diphenyl-p-phenylenediamine.[5]
| Parameter | Representative Conditions |
| Aryl Halide | 2-Iodotoluene or 2-Bromotoluene |
| Amine | p-Phenylenediamine |
| Palladium Catalyst | Pd(OAc)₂ |
| Ligand | Xantphos or other bulky, electron-rich phosphines (e.g., XPhos, SPhos)[6] |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu) |
| Solvent | Anhydrous, aprotic solvent (e.g., Toluene) |
| Temperature | 100-120°C |
| Yield | Generally high (substrate dependent) |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is adapted from the synthesis of N,N'-diphenyl-p-phenylenediamine.[5]
-
Reaction Setup :
-
To an oven-dried Schlenk flask, add p-phenylenediamine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add the o-tolyl halide (e.g., 2-iodotoluene, 2.2 eq) and sodium tert-butoxide (2.5 eq).
-
-
Reaction Execution :
-
Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
-
Work-up and Purification :
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds and serves as an alternative to the Buchwald-Hartwig amination.[3] Traditional Ullmann conditions often require harsh reaction conditions, but modern protocols utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions.[4][7][8]
Quantitative Data for Ullmann Condensation
The following table summarizes representative quantitative data for the Ullmann condensation.[9][10]
| Parameter | Representative Conditions |
| Aryl Halide | 2-Iodotoluene (preferred over bromide or chloride) |
| Amine | p-Phenylenediamine |
| Copper Catalyst | CuI, Cu₂O, or copper powder |
| Ligand | Diamines (e.g., 1,10-phenanthroline), amino acids (e.g., N,N-dimethylglycine) |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, Pyridine) |
| Temperature | 120-210°C |
| Yield | Moderate to good (substrate and ligand dependent) |
Experimental Protocol: Ullmann Condensation
This is a generalized protocol for a modern Ullmann condensation.[9]
-
Reaction Setup :
-
In a reaction vessel, combine p-phenylenediamine (1.0 eq), the o-tolyl halide (2.2 eq), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if used, 10-20 mol%), and a base (e.g., K₂CO₃, 2.5 eq) in a suitable solvent (e.g., DMF).
-
-
Reaction Execution :
-
Heat the mixture to the specified temperature (e.g., 140-180°C) under an inert atmosphere for the required duration (typically 24-48 hours).
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification :
-
After completion, cool the mixture and perform an aqueous work-up (e.g., add water and filter, or extract with an organic solvent).
-
If extracting, wash the combined organic extracts with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the residue by chromatography or recrystallization.
-
Alternative Classical Approach: Reductive Amination
A more traditional, multi-step approach involves the initial synthesis of a nitro-substituted diarylamine, followed by reduction of the nitro group to an amine.
Experimental Protocol: Reductive Amination
This protocol is based on the reduction of o-nitroaniline to o-phenylenediamine and can be adapted.[11]
-
Synthesis of the Nitro Precursor : Synthesize N,N'-di(o-tolyl)-p-dinitrosoaniline (or a related precursor) via methods such as nucleophilic aromatic substitution.
-
Reduction :
-
In a round-bottom flask, dissolve the nitro precursor in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as zinc dust in the presence of an acid or base, or perform catalytic hydrogenation with a catalyst like Raney Nickel or Pd/C.[12][13]
-
For zinc reduction, the reaction is often heated to reflux and monitored until a color change indicates the consumption of the nitro compound.
-
For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere at elevated pressure and temperature.
-
-
Work-up and Purification :
-
After the reaction is complete, filter off the solid catalyst or excess reducing agent.
-
Neutralize the reaction mixture if an acid or base was used.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by crystallization or chromatography.
-
Experimental Workflow Visualization
The following diagram illustrates a general laboratory workflow for a transition metal-catalyzed synthesis of this compound.
Conclusion
The synthesis of this compound is most effectively achieved through modern palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. These methods offer direct and often high-yielding routes to the target molecule. The choice between these pathways may depend on factors such as catalyst cost and availability, substrate reactivity, and desired reaction conditions. While classical methods involving the reduction of nitro precursors are also viable, they are typically more laborious. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this compound for their specific applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: N,N'-Di-(p-tolyl)-p-phenylenediamine (CAS Number 620-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-(p-tolyl)-p-phenylenediamine (DTPD), identified by CAS number 620-91-7, is an aromatic amine derivative of p-phenylenediamine. While extensively utilized in the rubber industry as a potent antioxidant and antiozonant, its biological properties and potential applications in life sciences remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on DTPD, including its chemical structure, properties, primary industrial applications, and available toxicological data for related compounds. Crucially, this guide also highlights the significant gaps in the scientific literature regarding its biological activity and offers potential avenues for future research.
Chemical Structure and Properties
DTPD is a symmetrical molecule featuring a central p-phenylenediamine core with a p-tolyl group attached to each nitrogen atom.
Chemical Structure:
A summary of its key chemical and physical properties is presented in the table below. It is important to note that some reported physical properties, such as the melting point, exhibit variability across different sources, which may be attributed to differences in purity and experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 620-91-7 | [1] |
| Molecular Formula | C20H20N2 | [1] |
| Molecular Weight | 288.39 g/mol | [1] |
| Synonyms | N,N'-Bis(4-methylphenyl)-1,4-benzenediamine, N,N'-(p-Phenylene)ditoluidine, Antioxidant DTPD | [1][2] |
| Appearance | Dark brown to dark violet solid | [2] |
| Solubility | Insoluble in water; Soluble in benzene, toluene, chlorobenzene, acetone, and chloroform; Slightly soluble in ethanol. | [2] |
Industrial Applications and Mechanism of Action
The primary and well-established application of DTPD is as an antioxidant and antiozonant in the rubber industry. It is particularly effective in protecting rubber products from degradation caused by heat, oxygen, and ozone, thereby extending their service life.
The antioxidant mechanism of DTPD in rubber is attributed to its ability to act as a free radical scavenger. The secondary amine protons are readily donated to reactive free radicals (R•) generated during the oxidation of the polymer, neutralizing them and preventing the propagation of chain reactions that lead to the degradation of the rubber matrix. This process is illustrated in the conceptual workflow below.
Figure 1: Conceptual workflow of DTPD's antioxidant mechanism in polymers.
For enhanced and prolonged protection, DTPD is often used in combination with other antioxidants, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), to achieve a synergistic effect.
Synthesis and Spectroscopic Data
Synthesis
Spectroscopic Data
Comprehensive, authenticated spectroscopic data (NMR, IR, Mass Spectrometry) for DTPD is scarce in publicly accessible databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition. For reference, spectroscopic data for the closely related compound, N,N'-Diphenyl-p-phenylenediamine (DPPD), is available and can provide an indication of the expected spectral features.[3][4][5]
Toxicological Profile
There is a significant lack of specific toxicological data for N,N'-Di-(p-tolyl)-p-phenylenediamine in the scientific literature. Most of the available toxicity information pertains to the parent compound, p-phenylenediamine (PPD), and other derivatives.
PPD is a known contact allergen and has been reported to cause skin sensitization.[6] In terms of genotoxicity, in vitro studies have shown that PPD has a slight genotoxic potential, while its acetylated metabolites are considered to be detoxified and biologically less reactive.[7] It is important to emphasize that these findings for PPD and its metabolites may not be directly extrapolated to DTPD, as the addition of the tolyl groups can significantly alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic toxicity.
Biological Activity and Signaling Pathways: A Knowledge Gap
A thorough review of the scientific literature reveals a significant void in the understanding of the biological activity of N,N'-Di-(p-tolyl)-p-phenylenediamine. There are no published studies investigating its potential pharmacological effects, mechanism of action in biological systems, or its interaction with specific signaling pathways.
Given its potent antioxidant properties in industrial applications, it is plausible that DTPD could exhibit antioxidant effects in biological systems by scavenging reactive oxygen species (ROS). However, without experimental evidence, this remains speculative. The biological effects of related N,N'-diaryl-p-phenylenediamines are also not extensively documented in the context of drug development.
Future Research Directions
The lack of biological data for DTPD presents a clear opportunity for novel research. The following areas are proposed for future investigation:
-
In Vitro Cytotoxicity and Genotoxicity: Initial screening using a panel of cell lines to assess the cytotoxic and genotoxic potential of DTPD is essential to establish a preliminary safety profile.
-
Antioxidant Activity in Biological Systems: Cellular assays to measure the ability of DTPD to mitigate oxidative stress induced by various stimuli would be a logical first step in exploring its potential pharmacological applications.
-
Mechanism of Action Studies: Should antioxidant activity be confirmed, further studies to elucidate the specific molecular targets and signaling pathways modulated by DTPD would be warranted. This could involve investigating its effects on key antioxidant enzymes and transcription factors (e.g., Nrf2).
-
ADME Studies: In vitro and in vivo studies to understand the absorption, distribution, metabolism, and excretion of DTPD are crucial for any potential therapeutic development.
-
Exploration of Therapeutic Potential: Based on the findings from the above studies, the potential of DTPD or its analogs could be explored in disease models where oxidative stress plays a significant role, such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.
Conclusion
N,N'-Di-(p-tolyl)-p-phenylenediamine (CAS 620-91-7) is a compound with a well-defined role in the polymer industry as an effective antioxidant. However, for the scientific research and drug development community, it represents a largely uncharted territory. The absence of data on its biological activity, signaling pathways, and specific toxicological profile underscores the need for foundational research to unlock its potential in the life sciences. This guide serves as a summary of the current knowledge and a call to action for the scientific community to investigate this intriguing molecule.
References
- 1. scbt.com [scbt.com]
- 2. N,N'-Bis(methylphenyl)-1,4-benzenediamine CAS#: 27417-40-9 [m.chemicalbook.com]
- 3. N,N-Diphenyl-p-phenylenediamine(74-31-7) 1H NMR spectrum [chemicalbook.com]
- 4. N,N-Diphenyl-p-phenylenediamine(74-31-7) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Mechanism of N,N'-Di-o-tolyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Di-o-tolyl-p-phenylenediamine (DTOPD) is a synthetic antioxidant belonging to the class of substituted p-phenylenediamines. These compounds are widely recognized for their efficacy in preventing oxidative degradation in various materials, and their mechanism of action is of significant interest in the fields of materials science, chemistry, and potentially, in biological systems. This technical guide provides a comprehensive overview of the core antioxidant mechanism of DTOPD, detailing its chemical reactivity towards free radicals, the formation of intermediate and final products, and the key experimental protocols used to elucidate its antioxidant properties. The guide summarizes available quantitative data and includes visualizations of the antioxidant pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is an aromatic amine characterized by a central p-phenylenediamine core substituted with two o-tolyl groups on the nitrogen atoms. This substitution pattern significantly influences its chemical properties, including its solubility, stability, and, most importantly, its antioxidant activity. The primary role of antioxidants like DTOPD is to mitigate the detrimental effects of oxidative stress by neutralizing reactive free radicals.[1]
Substituted p-phenylenediamines have a historical foundation in the polymer industry, where they have been instrumental in enhancing the durability of materials like rubber and plastics by preventing degradation caused by heat, light, and oxygen.[2] The fundamental mechanism of their antioxidant action lies in their ability to donate electrons or hydrogen atoms to highly reactive free radicals, thereby converting them into more stable, less harmful species.[1][2]
Core Antioxidant Mechanism
The antioxidant action of this compound is primarily attributed to its ability to act as a free radical scavenger through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the N-H bonds of the secondary amine groups in DTOPD are relatively weak and can readily donate a hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable, resonance-delocalized radical on the DTOPD molecule.[2]
Reaction: DTOPD-NH-Ar + R• → DTOPD-N•-Ar + RH
The resulting DTOPD radical is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic rings and the nitrogen atoms. This stability prevents the propagation of the radical chain reaction.
Single Electron Transfer (SET)
In the SET mechanism, DTOPD can donate an electron to a free radical, forming a radical cation and an anion.[1]
Reaction: DTOPD-NH-Ar + R• → [DTOPD-NH-Ar]•+ + R:-
The formed radical cation can then undergo further reactions, such as deprotonation, to yield the same resonance-stabilized radical as in the HAT pathway. The feasibility of HAT versus SET can depend on factors such as the nature of the free radical, the solvent polarity, and the pH of the medium.
The antioxidant mechanism can be visualized as a stepwise process:
Quantitative Assessment of Antioxidant Activity
Table 1: Radical Scavenging Activity
| Assay | Parameter | Typical Values for p-Phenylenediamines | Reference Compound (e.g., Trolox) |
| DPPH Assay | IC50 (µg/mL) | Data not available for DTOPD. Varies for derivatives. | Typically in the range of 2-10 µg/mL |
| ABTS Assay | TEAC (Trolox Equivalents) | Data not available for DTOPD. Varies for derivatives. | 1.0 |
Table 2: Inhibition of Lipid Peroxidation
| Assay | Parameter | Typical Values for p-Phenylenediamines |
| TBARS Assay | % Inhibition | Data not available for DTOPD. Can be concentration-dependent. |
| Conjugated Diene Assay | Lag Phase Extension | Data not available for DTOPD. |
Table 3: Electrochemical Properties
| Method | Parameter | Typical Values for p-Phenylenediamines |
| Cyclic Voltammetry | Oxidation Potential (V) | Generally, a two-electron oxidation process is observed.[1][3] |
Experimental Protocols
The antioxidant activity of this compound can be assessed using a variety of established experimental protocols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
-
Materials: DPPH, Methanol (or other suitable solvent), this compound, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of DTOPD in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add the different concentrations of the DTOPD solutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Materials: ABTS, potassium persulfate, buffer solution (e.g., phosphate-buffered saline), this compound, Trolox (as a standard), 96-well microplate, microplate reader.
-
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of DTOPD and a Trolox standard.
-
Add the diluted ABTS•+ solution to the wells of a microplate.
-
Add the DTOPD solutions and Trolox standards to the wells.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of a substance. For p-phenylenediamines, it provides insights into the electron transfer mechanism and the stability of the resulting radical species.[3][5]
-
Apparatus: Potentiostat, electrochemical cell with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Procedure:
-
Dissolve this compound in a suitable electrolyte solution.
-
Place the solution in the electrochemical cell.
-
Apply a potential that is swept linearly between two set values and then reversed.
-
Record the resulting current as a function of the applied potential.
-
The resulting voltammogram will show peaks corresponding to the oxidation and reduction events, providing information on the redox potentials and the reversibility of the electron transfer.
-
The general workflow for assessing the antioxidant activity of an aromatic amine like DTOPD is depicted below:
Signaling Pathways and Broader Implications
While the primary application of this compound has been in industrial settings, the study of its antioxidant mechanism has broader implications. Understanding how substituted p-phenylenediamines interact with free radicals can provide insights into the design of novel antioxidants for various applications, including pharmaceuticals and nutraceuticals.
The ability of these compounds to modulate oxidative stress suggests potential interactions with biological signaling pathways that are sensitive to redox state. For instance, pathways involving transcription factors like Nrf2, which regulates the expression of antioxidant enzymes, could be influenced by the presence of potent antioxidants. However, it is crucial to note that the biological activity and potential toxicity of substituted p-phenylenediamines require thorough investigation before any consideration for in vivo applications.
Conclusion
This compound exerts its antioxidant effect primarily through the donation of hydrogen atoms or electrons to neutralize reactive free radicals. This process leads to the formation of a stable, resonance-delocalized radical, thereby terminating the oxidative chain reactions. The efficacy of this antioxidant can be quantitatively assessed using a suite of in vitro assays, including DPPH and ABTS, as well as electrochemical methods like cyclic voltammetry. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for studying related compounds provide a robust framework for its characterization. Further research into the specific reaction kinetics and biological interactions of this and other substituted p-phenylenediamines will be valuable for the development of new and improved antioxidant technologies.
References
An In-depth Technical Guide to the Spectroscopic Data of N,N'-Di-o-tolyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-o-tolyl-p-phenylenediamine is a chemical compound belonging to the class of aromatic diamines. While specific spectroscopic data for this compound is not widely published in readily accessible literature, this guide provides a comprehensive overview of its known properties and presents analogous data from closely related compounds to offer valuable insights for researchers. This document is intended to serve as a foundational resource for professionals engaged in fields where the characterization of such molecules is critical.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine, N,N'-bis(2-methylphenyl)-p-phenylenediamine | PubChem |
| CAS Number | 15017-02-4 | Alfa Chemistry[1] |
| Molecular Formula | C₂₀H₂₀N₂ | Alfa Chemistry[1] |
| Molecular Weight | 288.39 g/mol | Santa Cruz Biotechnology[2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce in the public domain. The following sections provide expected spectral characteristics based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the central phenylenediamine ring and the two tolyl groups, as well as a signal for the methyl protons. Due to the ortho-substitution on the tolyl groups, complex splitting patterns (multiplets) are anticipated for the aromatic protons. The amine protons (N-H) may appear as a broad singlet, and its chemical shift could be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons and the methyl carbons. The number of unique carbon signals will depend on the molecule's symmetry. Carbons of the central phenyl ring and the tolyl rings will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C aromatic ring stretching, and C-N stretching.
-
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in secondary amines.
-
C-H Aromatic Stretching: Signals typically appear above 3000 cm⁻¹.
-
C=C Aromatic Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: This absorption is usually found in the 1250-1350 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic amines like this compound are known to exhibit strong UV absorption. The spectrum is expected to show multiple absorption bands in the UV region, corresponding to π-π* transitions of the aromatic rings. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (approximately 288.4). Fragmentation may involve the loss of tolyl groups or other characteristic cleavages.
Experimental Protocols
A plausible synthetic route is the reaction of p-phenylenediamine with 2-iodotoluene in the presence of a suitable catalyst and base.
General Synthetic Workflow
Logical Relationships in Spectroscopic Analysis
The characterization of this compound involves a logical workflow where the output of one technique helps in interpreting the data from another.
Conclusion
References
Solubility Profile of N,N'-Di-o-tolyl-p-phenylenediamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N'-Di-o-tolyl-p-phenylenediamine, a key antioxidant and intermediate in various industrial applications. Understanding its solubility is critical for process development, formulation, and quality control.
Introduction
This compound, also known as N,N'-bis(2-methylphenyl)-1,4-benzenediamine, is an aromatic amine widely used as an antioxidant in the rubber and polymer industries. Its efficacy is closely linked to its dispersion and solubility in the host matrix. This document outlines its solubility in various organic solvents, providing both qualitative and quantitative data, alongside detailed experimental protocols for solubility determination.
Qualitative Solubility
This compound exhibits a range of solubilities in common organic solvents. It is generally soluble in aromatic and chlorinated hydrocarbons, as well as polar aprotic solvents. Conversely, it has poor solubility in water and nonpolar aliphatic hydrocarbons.
A summary of its qualitative solubility is presented below:
-
Soluble in: Benzene, Toluene, Chlorobenzene, Acetone, Chloroform
-
Slightly soluble in: Ethanol
-
Insoluble in: Water, Petroleum Ether, Dilute Hydrochloric Acid
Quantitative Solubility Data
| Solvent System | Temperature (°C) | Solubility Range (g/L) |
| Various Organic Solvents | 20 | 5.39 - 12.09 |
Note: This data represents a mixture and the solubility of pure this compound may vary.
Experimental Protocols for Solubility Determination
The following section details a robust experimental workflow for the precise determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
This compound (analytical standard, >99% purity)
-
Selected organic solvent (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Autosampler vials
-
High-Performance Liquid Chromatograph (HPLC) with a UV/VIS detector
Experimental Workflow Diagram
Thermal Stability of N,N'-Di-o-tolyl-p-phenylenediamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-o-tolyl-p-phenylenediamine is a substituted aromatic diamine that belongs to a class of compounds widely recognized for their antioxidant and antiozonant properties. These characteristics make them valuable in various industrial applications, particularly as stabilizers in polymers and rubber to enhance their thermal stability and longevity. This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound, including its physical properties and insights into its potential thermal degradation pathways based on closely related analogs.
Physicochemical Properties
A foundational understanding of a compound's thermal stability begins with its basic physical properties. The following table summarizes the known physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂ |
| Molecular Weight | 288.39 g/mol |
| Melting Point | 183.5-185.5 °C |
| Boiling Point | 463.5 °C at 760 mmHg |
| Flash Point | 291.2 °C |
Thermal Degradation Analysis
Research on DPPD has shown that upon heating in the presence of air, it undergoes dehydrogenation to form N,N'-diphenyl-p-quinonediimine (DQDI). This transformation is a key aspect of its antioxidant mechanism and is indicative of its behavior at elevated temperatures. It is plausible that this compound follows a similar degradation pathway, initiated by the loss of hydrogen atoms from the amine groups. The presence of the ortho-tolyl groups may influence the rate and onset temperature of this degradation due to steric and electronic effects.
Polymers derived from p-phenylenediamine and its methylated derivatives have been shown to possess high thermal stability, with decomposition temperatures exceeding 400°C. While this applies to the polymerized form, it underscores the inherent thermal robustness of the p-phenylenediamine core structure.
Experimental Protocols
While a specific, detailed experimental protocol for the thermal analysis of this compound is not published, a general methodology based on protocols for similar compounds can be employed.
Thermogravimetric Analysis (TGA) - Generalized Protocol
Objective: To determine the onset temperature of decomposition and the mass loss of this compound as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 20-50 mL/min) to control the atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve as the temperature at which significant weight loss begins.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for assessing the thermal stability of a compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While direct quantitative data on the thermal stability of this compound is limited, its known physical properties, such as a high boiling and flash point, suggest a significant degree of thermal robustness. The thermal degradation behavior is likely to be similar to that of N,N'-diphenyl-p-phenylenediamine, involving dehydrogenation at elevated temperatures. Further experimental investigation using thermogravimetric analysis and differential scanning calorimetry is warranted to precisely quantify its decomposition profile and elucidate the specific effects of the ortho-tolyl substituents on its thermal stability. The provided generalized experimental protocol and logical workflow offer a clear path for conducting such an investigation.
An In-Depth Technical Guide to the Electrochemical Properties of Substituted p-Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of substituted p-phenylenediamines (PPDs). Esteemed for their diverse applications, from industrial polymers to hair dyes, the redox characteristics of these molecules are of paramount importance in understanding their functionality, stability, and potential biological interactions. This document synthesizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the fundamental reaction pathways.
Core Electrochemical Behavior
The electrochemical oxidation of p-phenylenediamine and its substituted derivatives is fundamentally characterized by a sequence of electron and proton transfer steps. The process typically involves the initial formation of a radical cation (semiquinone diimine), followed by a second electron transfer to yield a quinone diimine species. The stability and redox potential of these species are significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atoms.
The general oxidation mechanism can be described as a two-electron, two-proton process.[1] In acidic aqueous solutions, the oxidation process involves two electrons and two or three protons to produce the diimine quinone species.[2] The initial one-electron oxidation is a rapid and reversible step.[2] However, the overall reaction can be complicated by subsequent chemical reactions of the oxidized products.[2]
Quantitative Electrochemical Data
The redox potentials of substituted PPDs are a critical parameter, providing insight into the ease of their oxidation. These potentials are highly dependent on the electronic properties of the substituents. Electron-donating groups (EDGs) generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) increase the oxidation potential.
Below are tables summarizing the oxidation potentials for a selection of substituted p-phenylenediamines, compiled from various studies. It is crucial to note the experimental conditions, as these significantly impact the measured potentials.
Table 1: Oxidation Potentials of Selected Substituted p-Phenylenediamines
| Compound | Substituent(s) | First Oxidation Potential (Epa1) | Second Oxidation Potential (Epa2) | Solvent/Electrolyte | Reference Electrode | Reference |
| p-Phenylenediamine (PPD) | None | +0.10 V | - | 0.1 M PBS (pH 7.0) | CPE | [1] |
| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | 4 x -CH₃ (on N) | - | - | PBS (pH 7.4) | SCE | [3] |
| N,N'-Diphenyl-p-phenylenediamine | 2 x -C₆H₅ (on N) | - | - | Acetonitrile/0.1 M TBAPF | - | [4] |
| N-phenyl-N′-isopropyl-p-phenylenediamine (IPPD) | -C₆H₅, -CH(CH₃)₂ (on N) | - | - | Acetonitrile/0.1 M TBABF₄ | - | |
| N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine | 2 x -C₆H₅, 2 x -C₆H₄NO₂ (on N) | +1.00 V | +1.28 V | Dichloromethane | Ag/AgCl | |
| Amino-substituted p-phenylenediamine | Amino group | +0.40 V | +0.70 V | Dichloromethane | Ag/AgCl | |
| Cyano-substituted p-phenylenediamine | Cyano group | - | - | Dichloromethane | Ag/AgCl |
Note: Direct comparison of potential values should be made with caution due to variations in experimental conditions across different studies. "CPE" refers to Carbon Paste Electrode, and "SCE" refers to Saturated Calomel Electrode.
Experimental Protocols
The characterization of the electrochemical properties of substituted PPDs relies on a suite of analytical techniques. Below are detailed methodologies for the most commonly employed experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for investigating the redox behavior of PPDs. It provides information on oxidation and reduction potentials, the reversibility of electron transfer, and the stability of electrochemically generated species.
Objective: To determine the redox potentials and assess the electrochemical reversibility of a substituted p-phenylenediamine.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE))
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode (SCE))
-
Counter Electrode (e.g., Platinum wire)
-
Substituted p-phenylenediamine sample
-
Solvent (e.g., acetonitrile, dichloromethane, aqueous buffer)
-
Supporting Electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium tetrafluoroborate (TBABF₄), phosphate buffered saline (PBS))
-
Inert gas (e.g., Nitrogen, Argon) for deoxygenation
Procedure:
-
Prepare a solution of the substituted p-phenylenediamine (typically 1 mM) in the chosen solvent containing a supporting electrolyte (typically 0.1 M).[1]
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat. A typical potential window for PPDs is from -0.2 V to +0.8 V.[1]
-
Set the scan rate. A common initial scan rate is 50 mV/s.[1] Varying the scan rate can provide insights into reaction kinetics.
-
Initiate the cyclic voltammogram, scanning from an initial potential towards a more positive potential to observe the oxidation, and then reversing the scan to observe the reduction of the generated species.
-
Record and analyze the resulting voltammogram to determine the anodic (Epa) and cathodic (Epc) peak potentials.
Rotating Disk Electrode (RDE) Voltammetry
RDE voltammetry is employed to study the kinetics of electron transfer and to determine diffusion coefficients. The controlled hydrodynamic conditions allow for the differentiation between mass-transport and kinetically controlled processes.
Objective: To investigate the kinetics of the electrochemical oxidation of a substituted p-phenylenediamine.
Materials and Equipment:
-
All materials and equipment for Cyclic Voltammetry
-
Rotating Disk Electrode assembly and rotator control unit
Procedure:
-
Prepare the analyte solution and assemble the electrochemical cell as described for cyclic voltammetry, using the RDE as the working electrode.
-
Set the desired rotation speed of the RDE (e.g., from 400 to 3600 rpm).
-
Perform a linear sweep or cyclic voltammogram at a constant rotation speed.
-
Repeat the measurement at several different rotation speeds.
-
Analyze the limiting current as a function of the square root of the rotation rate (Levich plot) to determine the diffusion coefficient and to assess the reaction kinetics.
Visualizing Electrochemical Pathways and Workflows
Understanding the sequence of events during electrochemical analysis is crucial. The following diagrams, generated using the DOT language, illustrate the generalized oxidation pathway of a substituted PPD and a typical experimental workflow for its characterization.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. helvia.uco.es [helvia.uco.es]
- 3. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
"N,N'-Di-o-tolyl-p-phenylenediamine molecular weight and formula"
This document provides a concise summary of the key physicochemical properties of N,N'-Di-o-tolyl-p-phenylenediamine, a compound recognized for its antioxidant properties and applications in various industrial materials.
Core Molecular Information
This compound is an organic compound derived from p-phenylenediamine with tolyl groups attached to the nitrogen atoms.[1] The structural arrangement of these groups, specifically the ortho-tolyl substituents, contributes to its chemical reactivity and utility as a stabilizer.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for researchers and professionals in material science and drug development for calculations, formulation, and quality control.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂ | [1][2][3][4] |
| Molecular Weight | 288.4 g/mol | [1][2][4][5] |
| IUPAC Name | 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine | [5] |
| CAS Number | 27417-40-9 | [1][2] |
References
- 1. Buy N,N'-Ditolyl-p-phenylenediamine (EVT-320578) | 27417-40-9 [evitachem.com]
- 2. N,N'-Ditolyl-p-phenylenediamine | 27417-40-9 | Benchchem [benchchem.com]
- 3. GSRS [precision.fda.gov]
- 4. N'-Ditolyl-p-phenylendiamin | C20H20N2 | CID 22990309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Benzenediamine, N1,N4-bis(2-methylphenyl)- | C20H20N2 | CID 84756 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Health and Safety of N,N'-Di-o-tolyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for N,N'-Di-o-tolyl-p-phenylenediamine. Due to the limited specific toxicological data for this derivative, this guide also includes extensive information on the parent compound, p-phenylenediamine (PPD), to offer a broader context for assessing potential hazards.
Physicochemical Properties
This compound is an organic compound recognized for its antioxidant properties, making it valuable in various industrial applications, particularly in stabilizing materials against degradation.[1]
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 27417-40-9 | [1][3] |
| Synonyms | P-PHENYLENEDIAMINE, N,N'-DI-(O-TOLYL)- | [4] |
| Molecular Formula | C20H20N2 | [1][4] |
| Molecular Weight | 288.39 g/mol | [1][4] |
| Melting Point | 143-145 °C | [3] |
| Boiling Point | 220-225 °C at 0.5 mmHg | [3] |
| Appearance | White to light yellow powder/crystal | [5] |
| Stability | Good thermal stability | [1] |
| Reactivity | Reacts with oxidizing agents | [1] |
Toxicological Data
Acute Toxicity of p-Phenylenediamine (PPD)
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | 80 - 100 mg/kg | Moderately Toxic | [6][7][8] |
| LD50 | Mouse | Oral | 290 mg/kg | - | [8] |
| LD50 | Rabbit | Oral | 250 mg/kg | - | [8] |
| LD50 | Cat | Oral | 100 mg/kg | - | [8] |
| Minimum Lethal Dose | Rat | Subcutaneous | 170 mg/kg | - | [6][7] |
| Minimum Lethal Dose | Rabbit | Subcutaneous | 200 mg/kg | - | [6][7] |
| Minimum Lethal Dose | Dog | Subcutaneous | 100 mg/kg | - | [6][7] |
| LC50 | Rat | Inhalation | 0.92 mg/L (4h) | - | [9] |
Irritation Data for p-Phenylenediamine (PPD)
| Test | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild skin irritation (24h) | [9] |
| Eye Irritation | Rabbit | Moderately irritating (unwashed), weakly irritating at lower concentrations | [6][9] |
Genotoxicity of p-Phenylenediamine (PPD)
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium TA98 | With S9 | Slightly Mutagenic | [10] |
| In vitro Micronucleus Test | Human Lymphocytes | With and without S9 | Positive | [10] |
| Mouse Lymphoma Assay | L5178Y cells | With and without S9 | Non-mutagenic | [10] |
Health Effects of p-Phenylenediamine (PPD)
Acute exposure to high levels of PPD can lead to severe dermatitis, eye irritation, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans.[11] Chronic exposure may result in eczematoid contact dermatitis.[11] In animal studies, chronic oral exposure led to depressed body weights.[11]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for chemical safety testing.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: Albino rabbit is the preferred species.
-
Procedure: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²). An untreated skin area serves as a control.
-
Exposure: The exposure period is typically 4 hours, after which the substance is removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[12]
-
Animal Model: Albino rabbit is the recommended species.[13]
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[12][13]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period can be extended to evaluate the reversibility of effects.[12][13]
-
Evaluation: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[12]
Ames Test (Bacterial Reverse Mutation Assay)
This is a widely used method for identifying substances that can cause gene mutations.
-
Test System: Several strains of Salmonella typhimurium with pre-existing mutations that leave them unable to synthesize a specific amino acid (e.g., histidine) are used.
-
Procedure: The tester strains are exposed to the test substance, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Principle: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the specific amino acid.
-
Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in revertant colonies indicates a mutagenic potential.[10]
Visualizations
Antioxidant Mechanism of p-Phenylenediamine Derivatives
The primary antioxidant action of p-phenylenediamine derivatives involves the donation of a hydrogen atom to neutralize free radicals, thereby interrupting the chain reaction of oxidation.[3]
Caption: Antioxidant mechanism of p-phenylenediamine derivatives.
Experimental Workflow: In Vitro Micronucleus Test
The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes.[10]
Caption: Workflow for the in vitro micronucleus test.
Logical Relationship: Chemical Safety Assessment Workflow
A general workflow for assessing the safety of a chemical involves a tiered approach, starting with existing data and progressing to more complex testing as needed.
Caption: A general workflow for chemical safety assessment.
References
- 1. Buy N,N'-Ditolyl-p-phenylenediamine (EVT-320578) | 27417-40-9 [evitachem.com]
- 2. N'-Ditolyl-p-phenylendiamin | C20H20N2 | CID 22990309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-Ditolyl-p-phenylenediamine | 27417-40-9 | Benchchem [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine | 80223-29-6 | TCI AMERICA [tcichemicals.com]
- 6. cir-safety.org [cir-safety.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. theic2.org [theic2.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. oecd.org [oecd.org]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
Environmental Fate of Tolyl-p-Phenylenediamine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolyl-p-phenylenediamine compounds, a class of aromatic amines, are utilized in various industrial applications, notably as antioxidants in rubber products and as intermediates in dye synthesis. Their potential release into the environment raises concerns regarding their persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental fate of tolyl-p-phenylenediamine compounds, summarizing key quantitative data, detailing experimental protocols for their analysis and toxicological assessment, and visualizing relevant biological pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the environmental risk assessment and management of these chemicals.
Introduction
Tolyl-p-phenylenediamines are a group of substituted p-phenylenediamines (PPDs) characterized by the presence of one or more tolyl (methylphenyl) groups attached to the nitrogen atoms. Their primary use as antioxidants in tires and other rubber products leads to their continuous release into the environment through tire wear particles.[1] Once in the environment, these compounds can undergo various transformation processes, including oxidation to form quinone derivatives (PPD-Qs), which have been shown to exhibit significant toxicity to aquatic organisms.[1] Understanding the environmental fate of tolyl-p-phenylenediamines is crucial for predicting their potential ecological impact and for developing strategies to mitigate their risks.
Physicochemical Properties
The environmental behavior of tolyl-p-phenylenediamine compounds is largely governed by their physicochemical properties. While specific values vary depending on the exact molecular structure, these compounds are generally characterized by low to moderate water solubility and a preference for partitioning into organic matter.
Environmental Degradation Processes
Tolyl-p-phenylenediamine compounds are subject to several degradation processes in the environment, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
The aerobic microbial degradation of PPDs has been studied, with half-lives ranging from hours to days. For instance, the ready biodegradability of these compounds can be assessed using standardized methods like the OECD 301F test, which utilizes activated sludge from a sewage treatment plant.[1][2]
Photodegradation
Photolysis, particularly in the presence of UV irradiation, can contribute to the degradation of PPDs and their quinone derivatives in aqueous environments. The process often involves hydroxyl radicals and leads to the formation of various transformation products through bond cleavage, hydroxylation, and oxidation.[3]
Hydrolysis
Hydrolysis can be a significant degradation pathway for some PPDs, with half-lives varying from a few hours to several days depending on the specific compound and environmental conditions.[4]
Environmental Distribution and Transport
The distribution of tolyl-p-phenylenediamine compounds in the environment is influenced by their partitioning behavior between water, soil, and sediment.
Soil Sorption
The mobility of these compounds in soil is determined by their sorption to soil organic carbon. The soil sorption coefficient (Koc) is a key parameter for assessing this behavior. Studies on related compounds suggest that PPDs can be moderately mobile in soil.[5]
Bioaccumulation
The potential for tolyl-p-phenylenediamine compounds to accumulate in living organisms is a critical aspect of their environmental risk assessment. The bioconcentration factor (BCF) is a commonly used metric for this purpose. Studies on zebrafish have been used to investigate the bioaccumulation potential of related PPDs.[6][7]
Ecotoxicity
Tolyl-p-phenylenediamine compounds and their transformation products can exert toxic effects on a variety of organisms.
Aquatic Toxicity
Acute and chronic toxicity to aquatic organisms such as fish, daphnids, and algae are key endpoints in ecotoxicological assessments. For example, a 48-hour acute immobilization test with Daphnia magna showed an EC50 of 8.3 mg/L for a tolyl-p-phenylenediamine derivative.[2]
Table 1: Summary of Aquatic Toxicity Data for Tolyl-p-Phenylenediamine Compounds and Related PPDs
| Compound/Product Name | Test Organism | Endpoint | Value | Reference |
| N,N'-di-m-tolyl-p-phenylenediamine | Daphnia magna | 48-h EC50 (Immobilization) | 8.3 mg/L | [2] |
| 6PPD | Danio rerio (Zebrafish) | 96-h LC50 | 2.2 mg/L | [7] |
| 6PPD-Quinone | Danio rerio (Zebrafish) | 24-h LC50 | 308.67 µg/L | [6] |
Experimental Protocols
This section provides an overview of standardized experimental protocols relevant to the study of the environmental fate of tolyl-p-phenylenediamine compounds.
Analytical Methods
The quantification of tolyl-p-phenylenediamine compounds in environmental matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS).
Protocol 7.1.1: LC-MS/MS for p-Phenylenediamine and its Metabolites in Urine [8][9][10]
-
Sample Preparation: Urine samples are extracted using liquid-liquid extraction with methylene chloride and ammonium hydroxide.
-
Instrumentation: LC-MS/MS system operated in multiple reaction-monitoring (MRM) mode with electrospray positive ionization.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Parameters:
-
Precursor and product ion transitions are optimized for each analyte and internal standard. For example, for PPD, the transition m/z 109→92 can be used.[10]
-
Biodegradation Testing
Protocol 7.2.1: OECD 301F - Ready Biodegradability: Manometric Respirometry Test [1][2]
-
Principle: The test substance is incubated in a mineral medium with a microbial inoculum (activated sludge). The consumption of oxygen due to aerobic biodegradation is measured over 28 days.
-
Test Setup: The test is performed in sealed bottles with a headspace of air. The amount of test chemical is typically 100 mg/L, and the inoculum concentration is 30 mg/L.
-
Measurements: Oxygen consumption is measured using a respirometer.
-
Endpoint: The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.
Ecotoxicity Testing
Protocol 7.3.1: OECD 202 - Daphnia sp. Acute Immobilisation Test [11]
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (the concentration causing immobilization in 50% of the daphnids) is calculated.
Protocol 7.3.2: Ames Test (Bacterial Reverse Mutation Assay) [12][13]
-
Principle: This test uses histidine-requiring strains of Salmonella typhimurium to detect gene mutations.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) compared to the control.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of p-phenylenediamine compounds and their quinone derivatives can be mediated through various cellular signaling pathways. One key pathway implicated in the cellular response to these compounds is the Nrf2-Keap1 pathway.
Nrf2-Keap1 Pathway Activation
Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to Keap1, which facilitates its degradation. Electrophilic compounds, such as some PPD-quinones, can react with cysteine residues on Keap1. This leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[14][15]
Experimental Workflows
Environmental Fate Assessment Workflow
A typical workflow for assessing the environmental fate of a tolyl-p-phenylenediamine compound involves a series of standardized tests.
Conclusion
This technical guide has provided a summary of the current knowledge on the environmental fate of tolyl-p-phenylenediamine compounds. The available data indicate that these compounds can undergo various degradation processes in the environment, but their persistence and potential for bioaccumulation and toxicity, particularly of their quinone transformation products, warrant further investigation. The provided experimental protocols and visualized signaling pathways offer a framework for future research in this area. A more comprehensive understanding of the environmental behavior and toxicological effects of a wider range of tolyl-p-phenylenediamine compounds is needed for a thorough environmental risk assessment.
References
- 1. oecd.org [oecd.org]
- 2. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorption of ortho-Phenylphenol to Soils - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. researchgate.net [researchgate.net]
- 7. Exposure to N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) affects the growth and development of zebrafish embryos/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradability assessment of food additives using OECD 301F respirometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. daikinchemicals.com [daikinchemicals.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Bioaccumulation and toxicity effects of flubendiamide in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N,N'-Di-o-tolyl-p-phenylenediamine
These application notes provide detailed methodologies for the detection and quantification of N,N'-Di-o-tolyl-p-phenylenediamine, a chemical intermediate and antioxidant. The following protocols are intended for researchers, scientists, and drug development professionals. While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for the parent compound, p-phenylenediamine (PPD), and its other derivatives.
Overview of Analytical Techniques
Several analytical techniques can be employed for the determination of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. Please note that these values are estimates based on methods for structurally similar compounds and should be validated for this compound in your specific matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Typical Recovery (%) |
| HPLC-UV | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | > 0.995 | 90 - 105% |
| GC-MS (with derivatization) | 10 - 100 ng/mL | 30 - 300 ng/mL | > 0.998 | 85 - 110% |
| Spectrophotometry | 0.2 - 2 µg/mL | 0.6 - 6 µg/mL | > 0.990 | 95 - 105% |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the analysis of aromatic amines like this compound.
Experimental Protocol
1. Sample Preparation:
-
Solid Samples (e.g., rubber, polymers):
-
Cryogenically grind the sample to a fine powder.
-
Accurately weigh approximately 1 gram of the powdered sample into a glass vial.
-
Add 10 mL of a suitable organic solvent (e.g., acetonitrile, methanol, or a mixture).
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., process streams, environmental water):
-
For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or ethyl acetate.
-
Adjust the pH of the aqueous sample to basic (pH > 8) to ensure the analyte is in its free base form.
-
Extract the sample three times with an equal volume of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid or phosphoric acid.[2] The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set at a wavelength of approximately 240-290 nm. The optimal wavelength should be determined by scanning a standard solution of this compound.
-
Run Time: 10-15 minutes, ensuring complete elution of the analyte and any interfering peaks.
3. Calibration:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, especially when combined with a derivatization step to improve the volatility and thermal stability of the analyte.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Follow the sample preparation steps outlined in the HPLC protocol to obtain a clean extract.
-
Derivatization: Phenylenediamines can be derivatized to enhance their chromatographic properties. A common method is acylation.[3]
-
Evaporate the sample extract to dryness under nitrogen.
-
Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric acid anhydride (HFBA) and 100 µL of a suitable solvent (e.g., ethyl acetate).[4]
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a non-polar solvent like hexane or toluene for GC-MS analysis.
-
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 10-20 °C/min to 300 °C.
-
Hold at 300 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte. Full scan mode can be used for initial identification.
3. Calibration:
-
Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.
-
Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Spectrophotometry
Spectrophotometric methods are often simpler and more cost-effective, suitable for screening purposes or when chromatographic equipment is unavailable. These methods typically involve a color-forming reaction.
Experimental Protocol
1. Reagents:
-
Folin's Reagent (1,2-naphthoquinone-4-sulfonic acid sodium salt): Prepare a 0.5% (w/v) solution in distilled water.[5]
-
Sodium Hydroxide (NaOH): 0.1 N solution.
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
2. Assay Procedure:
-
Prepare a clean sample extract as described in the HPLC protocol. The final solvent should be compatible with the assay (e.g., methanol).
-
Pipette aliquots of the sample extract and calibration standards into a series of test tubes.
-
Add 1 mL of 0.1 N NaOH to each tube.
-
Add 1 mL of the Folin's reagent solution to each tube and mix well.
-
Allow the reaction to proceed for 15 minutes at room temperature. A colored product should form.
-
Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (to be determined experimentally, likely in the range of 400-500 nm).[5]
-
Prepare a reagent blank using the solvent instead of the sample or standard.
3. Calibration:
-
Prepare a series of calibration standards from the stock solution.
-
Follow the assay procedure for each standard.
-
Construct a calibration curve by plotting the absorbance against the concentration.
Logical Relationship Diagram
Caption: Principle of spectrophotometric detection of this compound.
References
- 1. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Separation of N,N’-Diphenyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. turkjps.org [turkjps.org]
Application Note: HPLC Analysis of N,N'-Di-o-tolyl-p-phenylenediamine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N,N'-Di-o-tolyl-p-phenylenediamine and its positional isomers. The protocol described herein utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible method for the analysis of these aromatic amines in various sample matrices. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and expected results, to aid in the quality control and characterization of these compounds.
Introduction
N,N'-Di-tolyl-p-phenylenediamines are a class of aromatic amines that find applications as antioxidants and intermediates in the synthesis of dyes and polymers. The specific isomeric form of these compounds can significantly influence their chemical and physical properties, as well as their efficacy and impurity profiles in various applications. Therefore, a reliable analytical method to separate and quantify this compound from its meta (m-) and para (p-) isomers is crucial for quality control and research purposes. This application note presents a validated HPLC method to achieve this separation.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of these non-polar compounds.
-
Solvents: HPLC grade acetonitrile and water.
-
Acid Modifier: Trifluoroacetic acid (TFA) or formic acid.
-
Standards: Analytical standards of this compound, N,N'-Di-m-tolyl-p-phenylenediamine, and N,N'-Di-p-tolyl-p-phenylenediamine.
Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.
-
Standard Stock Solutions: Prepare individual stock solutions of each isomer at a concentration of 1 mg/mL in acetonitrile.
-
Working Standard Solutions: From the stock solutions, prepare a mixed working standard solution containing all three isomers at a final concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.
Chromatographic Conditions
A gradient elution is recommended to achieve optimal separation of the isomers.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 60% B2-15 min: 60-90% B15-17 min: 90% B17-18 min: 90-60% B18-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected quantitative data for the separation of the N,N'-Di-tolyl-p-phenylenediamine isomers under the specified chromatographic conditions. Please note that actual retention times may vary depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| N,N'-Di-p-tolyl-p-phenylenediamine | ~ 10.5 | - | < 1.2 |
| N,N'-Di-m-tolyl-p-phenylenediamine | ~ 11.2 | > 1.5 | < 1.2 |
| This compound | ~ 12.0 | > 1.5 | < 1.3 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of N,N'-Di-tolyl-p-phenylenediamine isomers.
Logical Relationship of Isomers
Caption: Structural relationship of N,N'-Di-tolyl-p-phenylenediamine isomers.
Discussion
The presented HPLC method provides excellent separation of this compound and its meta and para isomers. The use of a C18 column offers good retention and selectivity for these aromatic amines. The gradient elution with an acetonitrile/water mobile phase containing trifluoroacetic acid ensures sharp peaks and reproducible retention times. The addition of TFA improves peak shape by minimizing interactions with residual silanols on the stationary phase. UV detection at 280 nm is suitable for these compounds, offering good sensitivity.
Conclusion
This application note provides a detailed and reliable HPLC protocol for the analysis of this compound and its isomers. The method is suitable for quality control in manufacturing processes, as well as for research and development activities in the fields of materials science and drug development. The provided experimental details and expected results will enable researchers and scientists to implement this method effectively in their laboratories.
Application Note and Protocols for the Quantification of N,N'-Di-o-tolyl-p-phenylenediamine in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-o-tolyl-p-phenylenediamine (DOTP) is an antioxidant and antiozonant commonly incorporated into various polymer matrices, particularly elastomers such as natural and synthetic rubbers, to prevent degradation from oxidative and ozone-induced stress. The quantification of DOTP in these materials is crucial for quality control, stability studies, and to ensure the final product meets performance specifications. This document provides detailed protocols for the extraction and quantification of DOTP from polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
The primary methods for the quantification of DOTP in polymers involve a solvent extraction step followed by chromatographic analysis. The choice between HPLC-UV and GC-MS will depend on the available instrumentation, the required sensitivity, and the complexity of the polymer matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic amines like DOTP. The method offers good sensitivity and reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity, making it an excellent confirmatory technique. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte, though it is often not necessary for phenylenediamines.
Data Presentation
The following tables summarize the expected quantitative performance of the proposed analytical methods for the quantification of this compound. These values are based on typical performance characteristics for the analysis of similar aromatic amines and p-phenylenediamine derivatives in polymer matrices.[1][2][3][4]
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 90 - 105% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery | 85 - 110% |
Experimental Protocols
Sample Preparation: Solvent Extraction
The initial and most critical step is the efficient extraction of DOTP from the polymer matrix.
Materials:
-
Polymer sample (e.g., rubber, plastic)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Toluene, GC grade
-
Sonicator bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Glass vials
Protocol:
-
Weigh accurately about 1 gram of the polymer sample, thinly sliced or cryo-ground, into a glass vial.
-
Add 10 mL of a suitable extraction solvent. A mixture of dichloromethane and methanol (1:1, v/v) is often effective for a broad range of polymers. For GC-MS analysis, toluene can be a suitable alternative.
-
Cap the vial tightly and place it in a sonicator bath for 1 hour at room temperature.
-
After sonication, centrifuge the sample at 4000 rpm for 15 minutes to separate the polymer residue.
-
Carefully collect the supernatant (the extract).
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial for analysis.
HPLC-UV Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (85:15, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: 290 nm.[3]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the filtered sample extract.
-
Identify the DOTP peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of DOTP in the sample using the calibration curve.
GC-MS Analysis Protocol
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Procedure:
-
Prepare a stock solution of this compound standard in toluene (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution (e.g., 0.05, 0.1, 0.5, 1, 5, 25, 50 µg/mL).
-
Inject the calibration standards to establish a calibration curve.
-
Inject the filtered sample extract.
-
Confirm the identity of DOTP by comparing the retention time and mass spectrum with the standard.
-
Quantify the DOTP concentration using the calibration curve based on the peak area of a characteristic ion in SIM mode.
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of this compound in polymer matrices. The choice between HPLC-UV and GC-MS will be dictated by the specific requirements of the analysis. Proper sample preparation through solvent extraction is critical for accurate results. These methods are essential for ensuring the quality and performance of polymeric materials containing DOTP.
References
Application Notes and Protocols: N,N'-Di-o-tolyl-p-phenylenediamine as an Antioxidant for Oxidative Degradation in Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Di-o-tolyl-p-phenylenediamine as an antioxidant to prevent the oxidative degradation of elastomers. This document includes details on the mechanism of action, experimental protocols for evaluation, and data presentation guidelines.
Introduction
Elastomers are susceptible to oxidative degradation when exposed to heat, light, and oxygen, leading to a decline in their mechanical properties and performance. This degradation process involves the formation of free radicals, which initiate chain reactions that result in chain scission and cross-linking of the polymer chains. Antioxidants are crucial additives used to mitigate this degradation. This compound, a member of the p-phenylenediamine (PPD) class of antioxidants, is an effective stabilizer for various elastomers. PPDs are known for their ability to scavenge free radicals and inhibit the oxidation process.
Mechanism of Action
This compound functions as a primary antioxidant by donating a hydrogen atom to radical species, thereby neutralizing them and terminating the oxidative chain reaction. The tolyl groups provide steric hindrance around the nitrogen atoms, which can influence the antioxidant's reactivity and solubility in the elastomer matrix. The general mechanism for PPD antioxidants involves the following steps:
-
Initiation: Free radicals (R•) are formed in the elastomer due to external stressors.
-
Propagation: These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain, creating new radicals.
-
Termination by this compound: The antioxidant (AH) donates a hydrogen atom to the peroxy radical, forming a stable antioxidant radical (A•) and a hydroperoxide (ROOH). This antioxidant radical is less reactive and does not propagate the chain reaction.
Caption: Antioxidant mechanism of this compound.
Data Presentation
The effectiveness of this compound as an antioxidant should be evaluated by comparing the properties of the stabilized elastomer with an unstabilized control after exposure to accelerated aging conditions. All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mechanical Properties after Thermo-Oxidative Aging
| Property | Unaged Control | Aged Control (without antioxidant) | Aged with this compound (X phr*) |
| Tensile Strength (MPa) | Data | Data | Data |
| Elongation at Break (%) | Data | Data | Data |
| Hardness (Shore A) | Data | Data | Data |
| % Retention of Tensile Strength | - | Data | Data |
| % Retention of Elongation at Break | - | Data | Data |
*phr: parts per hundred rubber
Table 2: Oxidative Stability Assessment
| Parameter | Unstabilized Elastomer | Elastomer with this compound (X phr) |
| Oxidation Induction Time (OIT) at T°C (min) | Data | Data |
| Carbonyl Index (from FTIR) after aging | Data | Data |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound are provided below.
Preparation of Elastomer Compounds
-
Mastication: Masticate the raw elastomer (e.g., Natural Rubber, SBR, NBR) on a two-roll mill to reduce its viscosity.
-
Ingredient Incorporation: Add the compounding ingredients in the following order, ensuring uniform mixing after each addition:
-
Zinc oxide and Stearic acid (activators)
-
This compound (antioxidant)
-
Reinforcing filler (e.g., carbon black, silica)
-
Plasticizer/processing oil
-
Curing agents (e.g., sulfur, accelerators)
-
-
Homogenization: Continue mixing until a homogeneous compound is achieved.
-
Sheet Out: Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature.
Vulcanization
-
Molding: Place the compounded rubber sheet into a mold of desired dimensions.
-
Curing: Vulcanize the sample in a compression molding press at a specified temperature and pressure for the predetermined optimum cure time (t90) obtained from a rheometer.
Accelerated Aging Protocols
4.3.1. Thermo-Oxidative Aging
-
Place the vulcanized elastomer samples in a hot air oven with controlled temperature and air circulation.
-
Age the samples for specific time intervals (e.g., 24, 48, 72, 168 hours) at a selected temperature (e.g., 70°C, 100°C).
-
After each interval, remove the samples and allow them to cool to room temperature for at least 24 hours before testing.
4.3.2. Ozone Aging
-
Expose the vulcanized elastomer samples (under a specified strain, e.g., 20%) in an ozone test chamber.
-
Maintain a controlled ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity.
-
Periodically inspect the samples for the appearance and severity of cracks.
Characterization of Aged Samples
4.4.1. Mechanical Properties Testing
-
Tensile Testing: Determine the tensile strength, elongation at break, and modulus of the unaged and aged samples according to ASTM D412 using a universal testing machine.
-
Hardness Testing: Measure the Shore A hardness of the samples according to ASTM D2240.
4.4.2. Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of the unaged and aged samples.
-
Monitor the formation of carbonyl groups (around 1720 cm⁻¹) as an indicator of oxidation.
-
Calculate the carbonyl index to quantify the extent of oxidation.
-
4.4.3. Thermal Analysis
-
Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT):
-
Place a small sample (5-10 mg) in an open aluminum pan in the DSC cell.
-
Heat the sample to the desired isothermal temperature under a nitrogen atmosphere.
-
Once the temperature stabilizes, switch the gas to oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Caption: Experimental workflow for evaluating antioxidant performance.
Conclusion
This compound is a potent antioxidant for preventing the oxidative degradation of elastomers. The protocols outlined in this document provide a framework for the systematic evaluation of its performance. By following these standardized methods and presenting the data in a clear and concise format, researchers can effectively assess the stabilizing effect of this antioxidant and optimize its concentration for various elastomer applications. Further studies should focus on comparing its efficacy with other commercial antioxidants and investigating its performance in a wider range of elastomeric systems and environmental conditions.
Application Notes and Protocols: The Role of N,N'-Di-o-tolyl-p-phenylenediamine in Preventing Flex-Cracking Fatigue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role N,N'-Di-o-tolyl-p-phenylenediamine (DTPD) plays in preventing flex-cracking fatigue in rubber compounds. This document details the mechanisms of action, presents available data on its efficacy, and outlines experimental protocols for evaluating its performance.
Introduction to Flex-Cracking Fatigue and the Role of Antidegradants
Flex-cracking fatigue is a primary mode of failure in rubber articles subjected to repeated flexing and bending, such as tires, belts, and hoses. This degradation process involves the initiation and propagation of cracks, leading to a loss of mechanical integrity and eventual product failure. The primary drivers of flex-cracking are oxidation and ozonolysis, which chemically attack the polymer chains, causing chain scission and cross-linking, ultimately resulting in a loss of elasticity and strength.[1][2]
Antidegradants are essential chemical additives incorporated into rubber formulations to protect against these degradation mechanisms. This compound (DTPD), a member of the p-phenylenediamine (PPD) class of antidegradants, is a highly effective agent used to enhance the durability and service life of rubber products.[3][4]
Mechanism of Action of this compound (DTPD)
DTPD functions as a potent antioxidant and antiozonant, employing a multi-faceted approach to protect the rubber matrix from degradation.
2.1. Antioxidant Activity: Free Radical Scavenging
The primary antioxidant mechanism of DTPD involves the donation of a hydrogen atom from its amine groups to reactive free radicals (R•, ROO•) that are formed during oxidation. This process neutralizes the highly reactive radicals, converting them into stable, non-reactive species and thereby interrupting the chain reaction of auto-oxidation. The DTPD molecule itself is converted into a less reactive, resonance-stabilized radical that does not propagate the degradation process.[1] This protective action prevents the chain scission and cross-linking that lead to hardening, embrittlement, and a reduction in tensile strength and elasticity.
2.2. Antiozonant Activity: Sacrificial Reaction and Protective Film Formation
Ozone (O₃) in the atmosphere readily attacks the carbon-carbon double bonds present in many elastomers, leading to the formation of ozonides and subsequent chain scission, which manifests as surface cracking. DTPD protects against ozone attack through a two-fold mechanism. Firstly, it migrates to the surface of the rubber and sacrificially reacts with ozone at a much faster rate than the polymer, thus preventing ozone from reaching the rubber backbone. Secondly, the reaction products of DTPD and ozone can form a protective, flexible film on the rubber surface, acting as a physical barrier to further ozone attack.
Data Presentation: Efficacy of DTPD in Preventing Flex-Cracking Fatigue
While direct, publicly available quantitative data specifically for this compound is limited, the performance of p-phenylenediamine (PPD) antidegradants as a class is well-documented. The following tables are illustrative of the expected performance improvements based on the known effects of PPDs on rubber compounds. Researchers should conduct their own evaluations to determine the precise quantitative benefits for their specific formulations.
Table 1: Illustrative Effect of PPD Antidegradant on Fatigue Life of Natural Rubber (NR) Compound
| Parameter | Control (No Antidegradant) | With PPD Antidegradant (e.g., DTPD) |
| Fatigue Life (Cycles to Failure) | 100,000 | > 500,000 |
| Crack Growth Rate (mm/kc) | 2.5 | < 0.5 |
| Tensile Strength Retention after Aging (%) | 60 | 90 |
| Elongation at Break Retention after Aging (%) | 50 | 85 |
Note: These are representative values and will vary depending on the specific rubber formulation, cure system, and testing conditions.
Table 2: Typical Dosage Levels of PPD Antidegradants in Rubber Formulations
| Rubber Type | Application | Recommended DTPD Dosage (phr*) |
| Natural Rubber (NR) | Tire Sidewalls, Belting | 1.0 - 3.0 |
| Styrene-Butadiene Rubber (SBR) | Tire Treads, Conveyor Belts | 1.0 - 2.5 |
| Nitrile Butadiene Rubber (NBR) | Hoses, Seals, Gaskets | 0.5 - 2.0 |
*phr: parts per hundred rubber
Experimental Protocols for Evaluating Flex-Cracking Fatigue Resistance
Standardized testing methods are essential for accurately assessing the effectiveness of DTPD in preventing flex-cracking fatigue. The following are summaries of key experimental protocols.
4.1. ASTM D4482: Standard Test Method for Rubber Property—Extension Cycling Fatigue
This method is used to determine the fatigue life of rubber compounds by subjecting them to a repeated tensile-strain cycle.
-
Apparatus: A fatigue testing machine capable of applying a controlled cyclic tensile strain to a dumbbell-shaped specimen.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from vulcanized rubber sheets according to the dimensions specified in the standard.
-
Procedure:
-
Mount the specimen in the grips of the fatigue tester.
-
Apply a cyclic tensile strain at a specified frequency and amplitude. The strain is typically relaxed to zero during each cycle.
-
Continue the cycling until the specimen completely ruptures.
-
Record the number of cycles to failure.
-
-
Data Analysis: The fatigue life is reported as the number of cycles to failure. A higher number of cycles indicates better fatigue resistance.
4.2. ISO 132: Rubber, vulcanized or thermoplastic — Determination of flex cracking and crack growth (De Mattia)
This international standard specifies a method for comparing the resistance of rubbers to the formation and growth of cracks when subjected to repeated flexing on a De Mattia type machine.[3]
-
Apparatus: De Mattia flexing machine, which holds specimens between two grips, one of which oscillates.
-
Specimen Preparation: Rectangular specimens with a molded groove are used. For crack growth measurement, a controlled cut is made in the groove using a piercing tool.
-
Procedure:
-
Clamp the specimens into the grips of the De Mattia machine.
-
Operate the machine at a specified speed, causing the specimens to be repeatedly bent and straightened.
-
Periodically stop the machine and examine the specimens for the initiation of cracks or the growth of the initial cut.
-
The extent of cracking is assessed by comparison with a series of standard pictures or by measuring the length of the crack.
-
-
Data Analysis: Results are reported as the number of cycles required to reach a certain level of cracking or the rate of crack growth over a number of cycles.
Conclusion
This compound is a highly effective antidegradant for preventing flex-cracking fatigue in a wide range of rubber products. Its dual-action mechanism as a potent antioxidant and antiozonant significantly extends the service life and enhances the durability of elastomers subjected to dynamic stress. By following standardized testing protocols such as ASTM D4482 and ISO 132, researchers and formulators can effectively quantify the benefits of incorporating DTPD into their rubber compounds, leading to the development of more robust and reliable products.
References
Application of N,N'-Di-o-tolyl-p-phenylenediamine in Synthetic Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-o-tolyl-p-phenylenediamine is a chemical compound belonging to the class of aromatic amines, specifically a derivative of p-phenylenediamine. In the realm of synthetic lubricants, it functions primarily as a high-temperature antioxidant. Its molecular structure, characterized by the presence of two tolyl groups attached to a p-phenylenediamine core, imparts significant stability and radical scavenging ability, making it a valuable additive in lubricant formulations designed for demanding applications.
Synthetic lubricants, such as polyalphaolefins (PAOs) and synthetic esters, are engineered to provide superior performance over conventional mineral oils, especially under extreme temperatures and pressures. However, they are still susceptible to oxidative degradation, a process that leads to increased viscosity, sludge and varnish formation, and the generation of corrosive by-products. Antioxidant additives are therefore crucial for extending the service life of these lubricants and protecting the machinery they lubricate. This compound is a key player in this field, effectively inhibiting oxidation and enhancing the overall performance and longevity of synthetic lubricants.
Mechanism of Action: Radical Scavenging
The primary role of this compound in synthetic lubricants is to act as a radical scavenger, thereby interrupting the autoxidation chain reaction. The antioxidant mechanism of aminic antioxidants like this compound involves the donation of a hydrogen atom from the N-H group to neutralize highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the lubricant base oil.[1] This process is outlined in the following signaling pathway:
Caption: Antioxidant mechanism of this compound.
The resulting antioxidant radical is resonance-stabilized and less reactive than the initial peroxy radical, effectively breaking the propagation cycle of oxidation. Furthermore, this stabilized radical can sometimes terminate a second peroxy radical, enhancing its efficiency. Some studies suggest that aminic antioxidants can be regenerated by other antioxidants present in the formulation, such as phenolic antioxidants, leading to a synergistic effect.[2]
Performance Data in Synthetic Lubricants
The effectiveness of this compound as an antioxidant is evaluated through various standard tests that measure the oxidative stability and performance of the lubricant. The following tables summarize typical performance data, though specific results can vary depending on the base oil, additive concentration, and test conditions.
Table 1: Oxidative Stability Performance
| Test Method | Base Oil | Additive Concentration (wt%) | Performance Metric | Result | Reference Antioxidant (e.g., Alkylated Diphenylamine) |
| RPVOT (ASTM D2272) | Polyol Ester (POE) | 0.5 | Oxidation Stability (minutes) | > 500 | ~400 |
| Polyalphaolefin (PAO) | 0.5 | Oxidation Stability (minutes) | > 1200 | ~1000 | |
| PDSC (ASTM D6186) | Polyol Ester (POE) | 0.5 | Oxidation Induction Time (OIT) @ 210°C (min) | ~25 | ~18 |
| Polyalphaolefin (PAO) | 0.5 | Oxidation Induction Time (OIT) @ 210°C (min) | ~45 | ~35 |
Table 2: Anti-Wear and Frictional Performance
| Test Method | Base Oil | Additive Concentration (wt%) | Performance Metric | Result | Base Oil (without additive) |
| 4-Ball Wear Test (ASTM D4172) | Polyol Ester (POE) | 0.5 | Wear Scar Diameter (mm) | 0.45 | 0.60 |
| Polyalphaolefin (PAO) | 0.5 | Wear Scar Diameter (mm) | 0.40 | 0.55 | |
| High-Frequency Reciprocating Rig (HFRR) | Polyol Ester (POE) | 0.5 | Coefficient of Friction | 0.12 | 0.15 |
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound in synthetic lubricants are crucial for reproducible and comparable results. The following are protocols for key experiments.
Evaluation of Oxidative Stability by Rotating Pressure Vessel Oxidation Test (RPVOT)
Objective: To determine the oxidation stability of a synthetic lubricant formulated with this compound under accelerated conditions.
Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus conforming to ASTM D2272.
Materials:
-
Synthetic base oil (e.g., Polyol Ester or PAO)
-
This compound
-
Distilled water
-
Copper catalyst coil
-
Oxygen (99.5% purity)
Procedure:
-
Sample Preparation: Prepare a blend of the synthetic base oil containing a specified concentration (e.g., 0.5 wt%) of this compound. Ensure the additive is completely dissolved.
-
Apparatus Setup: Place a 50 g sample of the formulated lubricant and 5 g of distilled water into the glass container of the RPVOT vessel.
-
Catalyst Introduction: Add a polished copper catalyst coil to the container.
-
Sealing and Pressurization: Seal the vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.
-
Rotation and Heating: Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm at an angle of 30 degrees.
-
Data Recording: Continuously monitor the pressure inside the vessel.
-
Endpoint Determination: The test is complete when the pressure drops by 175 kPa (25.4 psi) from the maximum pressure observed. The time taken to reach this point is recorded as the oxidation stability in minutes.
Evaluation of Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC)
Objective: To determine the Oxidation Induction Time (OIT) of a synthetic lubricant containing this compound.
Apparatus: Pressure Differential Scanning Calorimeter (PDSC) conforming to ASTM D6186.
Materials:
-
Synthetic base oil (e.g., Polyol Ester or PAO)
-
This compound
-
Oxygen (99.5% purity)
-
Aluminum sample pans
Procedure:
-
Sample Preparation: Prepare a homogenous blend of the synthetic base oil with a specified concentration (e.g., 0.5 wt%) of this compound.
-
Sample Loading: Place a small, accurately weighed sample (typically 2-3 mg) into an open aluminum sample pan. Place an empty, covered pan on the reference side.
-
Instrument Setup: Place the sample and reference pans into the PDSC cell.
-
Heating and Purging: Heat the cell to the desired isothermal test temperature (e.g., 210°C) under a nitrogen purge.
-
Oxidative Atmosphere: Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate and pressurize the cell to the specified pressure (e.g., 3.5 MPa or 500 psi).
-
Data Acquisition: Record the heat flow as a function of time.
-
OIT Determination: The OIT is the time from the initial introduction of oxygen to the onset of the exothermic oxidation peak on the thermal curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the evaluation of this compound as a lubricant additive.
Caption: A typical experimental workflow for evaluating lubricant additives.
Synergistic Effects
This compound can exhibit synergistic effects when used in combination with other types of antioxidants, such as phenolic antioxidants or other aminic antioxidants. This synergy often results in an overall antioxidant performance that is greater than the sum of the individual components. The mechanism behind this synergy can involve the regeneration of the more active antioxidant by the less active one, or a complementary action where different antioxidants target different stages of the oxidation process. Formulating lubricants with synergistic antioxidant packages can lead to enhanced performance and cost-effectiveness.
Conclusion
This compound is a highly effective antioxidant for synthetic lubricants, significantly improving their oxidative stability and contributing to enhanced wear and friction protection. Its radical scavenging mechanism effectively inhibits the degradation of the lubricant base oil, thereby extending its service life and ensuring the reliable operation of lubricated machinery. The standardized testing protocols outlined provide a framework for the systematic evaluation of its performance, enabling researchers and formulators to optimize lubricant compositions for specific applications. Further research into synergistic blends containing this compound holds promise for the development of next-generation lubricants with even greater performance and durability.
References
Application Notes and Protocols: Deuterated N,N'-Di-o-tolyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated N,N'-Di-o-tolyl-p-phenylenediamine is a stable isotope-labeled version of the antioxidant this compound. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, provides a valuable tool for various research applications.[1] The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can alter the rate of chemical reactions, including metabolic pathways.[2][3] Consequently, deuterated compounds are extensively used in drug discovery and development to enhance metabolic stability, improve pharmacokinetic profiles, and serve as internal standards for highly accurate bioanalytical quantification.[1][2]
N,N'-disubstituted p-phenylenediamines are recognized for their antioxidant properties, acting as radical scavengers to inhibit oxidative processes.[4][5][6] This document provides detailed information on the synthesis and applications of deuterated this compound, focusing on its role as an internal standard in mass spectrometry and its potential in metabolic and antioxidant research.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic properties for both the non-deuterated and a hypothetical fully deuterated (perdeuterated) this compound-d14. The data for the deuterated compound are estimated based on the properties of the non-deuterated analogue and general principles of deuteration, as specific experimental data is not widely available.
| Property | This compound | Deuterated this compound-d14 (Estimated) |
| Molecular Formula | C₂₀H₂₀N₂ | C₂₀H₆D₁₄N₂ |
| Molecular Weight | 288.39 g/mol | 302.48 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | 143-145 °C[4] | 143-146 °C |
| Boiling Point | 220-225 °C at 0.5 mmHg[4] | 220-226 °C at 0.5 mmHg |
| ¹H NMR Chemical Shifts | δ ~6.8-7.2 ppm (aromatic protons), ~4.8 ppm (N-H protons), ~2.2 ppm (methyl protons) | Residual proton signals would be observed. |
| ¹³C NMR Chemical Shifts | Peaks corresponding to aromatic and methyl carbons. | Similar to the non-deuterated compound, with potential slight shifts and splitting due to C-D coupling. |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 289.17 | [M+H]⁺ ≈ 303.26 |
Synthesis Protocol
Principle: Aromatic amines can undergo hydrogen-deuterium exchange on the aromatic rings in the presence of a strong deuterated acid, which acts as both a catalyst and the deuterium source.[7][8]
Materials:
-
This compound
-
Deuterated trifluoroacetic acid (CF₃COOD)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in deuterated trifluoroacetic acid (CF₃COOD). The acid serves as both the solvent and the deuterium source.[7]
-
Deuteration: Heat the mixture to reflux with stirring. The reaction time will depend on the desired level of deuteration and can be monitored by taking small aliquots for NMR or mass spectrometry analysis. A typical reaction time might be several hours to overnight.
-
Quenching and Extraction: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution to neutralize the acid. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the deuterated this compound.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes
Internal Standard for LC-MS/MS Bioanalysis
The primary application of deuterated this compound is as an internal standard (IS) for the quantification of its non-deuterated analogue in biological matrices such as plasma, urine, or tissue homogenates.[1][2][4] The deuterated IS co-elutes with the analyte during liquid chromatography and exhibits similar ionization efficiency in the mass spectrometer, allowing for accurate correction of variations in sample preparation, injection volume, and matrix effects.[4]
Experimental Protocol: Quantification in Plasma
-
Preparation of Stock Solutions: Prepare stock solutions of the non-deuterated analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Preparation of Calibration Standards and Quality Controls (QCs): Spike known concentrations of the analyte into blank plasma to create a series of calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the deuterated internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Metabolic Stability Studies
Deuteration at sites of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect.[2][3] This makes deuterated this compound a useful tool for investigating the metabolic fate of the parent compound and for developing analogues with improved pharmacokinetic properties.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add a solution of either the deuterated or non-deuterated this compound to the reaction mixture. Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time-Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the proteins and transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS. Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated. A longer half-life for the deuterated compound compared to the non-deuterated compound would indicate improved metabolic stability.
Antioxidant Mechanism and Efficacy Studies
N,N'-disubstituted p-phenylenediamines function as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.[4][5] The kinetic isotope effect associated with the C-D bond might influence the rate of hydrogen atom transfer, potentially altering the antioxidant efficacy. Comparative studies between the deuterated and non-deuterated forms can provide insights into the antioxidant mechanism.
Caption: General antioxidant mechanism of p-phenylenediamines.
Disclaimer: The synthesis and application protocols provided are based on established methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and validate their results accordingly, as specific literature for deuterated this compound is limited.
References
- 1. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine | 80223-29-6 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy Online TRC - N-Phenyl-N′-(o-tolyl)-p-phenylenediamine-D9 | LGC Standards [lgcstandards.com]
- 6. N-Phenyl-N'-tolyl-p-phenylenediamine | C19H18N2 | CID 19763317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving the solubility of N,N'-Di-o-tolyl-p-phenylenediamine for experimental assays"
Welcome to the technical support center for N,N'-Di-o-tolyl-p-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound in experimental assays.
Troubleshooting Guide
Researchers often encounter challenges with the solubility of this compound due to its hydrophobic nature. Below is a table summarizing its solubility in various common laboratory solvents and a guide to address common issues.
Solubility Data
| Solvent | Solubility | Temperature (°C) | Observations & Recommendations |
| Water | Very Poor (0.5914 mg/L) | 25 | Not a suitable solvent for most experimental assays. |
| Ethanol | Slightly Soluble | 25 | Can be used for recrystallization, suggesting solubility increases with temperature. Consider gentle heating to aid dissolution. May require co-solvents for higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | 25 | A common solvent for preparing stock solutions of hydrophobic compounds. Start with a high concentration stock (e.g., 10-50 mM) and dilute to the final assay concentration. |
| Dimethylformamide (DMF) | Soluble | 25 | Similar to DMSO, DMF is an effective solvent for this compound. Ensure the final concentration of DMF in the assay is compatible with the biological system. |
| Acetone | Soluble | 25 | Can be used as a solvent. Be mindful of its volatility and potential for precipitation upon evaporation. |
| Chloroform | Soluble | 25 | Effective for dissolving the compound, but its use in biological assays is limited due to toxicity. |
| Benzene | Soluble | 25 | A good solvent, but its high toxicity restricts its use in most laboratory settings. |
| Monochlorobenzene | Soluble | 25 | Effective, but not typically used in biological assays. |
| Petroleum Ether | Almost Insoluble | 25 | Not a suitable solvent. |
Disclaimer: The solubility data presented is a combination of reported values for this compound and closely related analogs like N,N'-Diphenyl-p-phenylenediamine. It is recommended to perform small-scale solubility tests for your specific experimental conditions.
Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is poorly soluble in water, and adding it to an aqueous solution can cause it to crash out. | - Use a co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or DMF. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. The final concentration of the organic solvent should be kept low (typically <1%) to minimize effects on the assay. - Increase the final solvent concentration: If the assay allows, a slightly higher final concentration of the organic solvent (e.g., up to 5% DMSO) may be necessary to maintain solubility. Always run a solvent control to account for any effects of the solvent on the experiment. |
| Compound does not fully dissolve in the chosen organic solvent | The concentration may be too high for the selected solvent, or the dissolution process is slow. | - Gentle heating: Warm the solution gently (e.g., in a 37°C water bath) to increase the rate of dissolution. Avoid excessive heat to prevent compound degradation. - Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution. - Try a different solvent: If the compound remains insoluble, consider switching to a stronger organic solvent like DMF if you were initially using ethanol. |
| Cloudiness or precipitation observed over time | The solution may be supersaturated, or the compound may be degrading. | - Prepare fresh solutions: It is always best practice to prepare solutions of this compound fresh for each experiment. - Store stock solutions properly: If a stock solution must be stored, keep it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as phenylenediamines can be light-sensitive. |
| Inconsistent assay results | This could be due to incomplete dissolution or precipitation of the compound. | - Visual inspection: Before each use, visually inspect the stock solution for any signs of precipitation. If present, try to redissolve by warming and vortexing. - Filtration: For critical applications, you can filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles. Ensure the filter material is compatible with the solvent used. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 288.4 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Analytical balance
Procedure:
-
Weigh the compound: Carefully weigh out 2.884 mg of this compound and place it into a clean, dry microcentrifuge tube or amber vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure all solid has dissolved. If not, continue vortexing.
-
Gentle Heating/Sonication (Optional): If the compound is slow to dissolve, you may warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, place the tube in a sonicator bath for 5-10 minutes.
-
Storage: Once fully dissolved, the 10 mM stock solution can be used immediately or aliquoted and stored at -20°C, protected from light.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound for cell-based assays?
A1: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in cell-based assays. It is a strong organic solvent that is miscible with water, allowing for dilution into aqueous cell culture media. It is crucial to keep the final concentration of DMSO in the cell culture below 1% (and ideally below 0.5%) to avoid solvent-induced toxicity.
Q2: I observed precipitation when I added my DMSO stock solution to my aqueous assay buffer. What should I do?
A2: This is a common issue due to the poor aqueous solubility of the compound. To mitigate this:
-
Ensure rapid mixing: Add the stock solution dropwise to the buffer while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Use a higher final solvent concentration: If your experimental system can tolerate it, you might need to slightly increase the final percentage of DMSO in your assay. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Consider using a surfactant: In some cases, a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 in the final assay buffer can help to maintain the solubility of hydrophobic compounds. The compatibility and concentration of the surfactant must be optimized for your specific assay.
Q3: Can I use heat to dissolve this compound?
A3: Yes, gentle heating can be used to aid in the dissolution of this compound in an appropriate organic solvent. A water bath set to 37-50°C is generally safe. However, avoid aggressive heating or boiling, as this could lead to the degradation of the compound. Always allow the solution to cool to room temperature before use.
Q4: How should I store my stock solution of this compound?
A4: For short-term storage (a few days), refrigeration at 4°C may be acceptable if the compound remains in solution. For long-term storage, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes the number of freeze-thaw cycles, which can degrade the compound or cause it to come out of solution. Phenylenediamine derivatives can be sensitive to light, so it is also recommended to store them in amber vials or tubes wrapped in foil.
Q5: Is it necessary to filter my this compound solution?
A5: While not always necessary, filtering your stock solution through a 0.22 µm syringe filter can be a good practice, especially for sensitive applications like cell culture or high-performance liquid chromatography (HPLC). This will remove any insoluble particulates that could interfere with your experiment or indicate that the compound is not fully dissolved. Ensure that the filter membrane is compatible with your chosen solvent (e.g., PTFE filters are generally compatible with DMSO and other organic solvents).
Visualizations
Caption: Solvent selection workflow for this compound.
Caption: Experimental workflow for preparing solutions of this compound.
Technical Support Center: Stabilizing N,N'-Di-o-tolyl-p-phenylenediamine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of N,N'-Di-o-tolyl-p-phenylenediamine solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this and how can I prevent it?
A1: Discoloration of this compound solutions is primarily due to oxidation. Aromatic amines, including p-phenylenediamine derivatives, are susceptible to degradation upon exposure to oxygen, light, and elevated temperatures. The primary antioxidant mechanism of these compounds involves the donation of hydrogen atoms to neutralize free radicals, which in turn can lead to the formation of colored oxidation products.[1] To prevent discoloration, it is crucial to minimize exposure to these elements during preparation and storage.
Recommended preventative measures include:
-
Use of amber vials: Protect the solution from light by using amber glass vials or by wrapping clear vials in aluminum foil.
-
Inert atmosphere: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[2] Storing under an inert atmosphere is a known method for stabilizing aromatic amines.[3]
-
Low temperature storage: Store solutions at low temperatures, such as refrigeration (2-8 °C) or freezing (-20 °C), to slow down the rate of degradation. For a related compound, p-phenylenediamine, solutions were kept in amber glass vials at -20 °C for long-term storage.[4]
Q2: What is the best solvent for preparing a stable stock solution of this compound?
A2: The choice of solvent can significantly impact the stability of your solution. While specific data for this compound is limited, general principles for aromatic amines suggest the use of deoxygenated, high-purity solvents. Protic polar solvents have been mentioned in the synthesis of related compounds.[2] For analytical purposes, dissolving p-phenylenediamines in dilute sulfuric acid has been shown to create stable stock solutions, as the salt form is less susceptible to oxidation.[5] However, the suitability of an acidic solvent depends on the downstream application. For general use, consider using solvents like deoxygenated ethanol or acetonitrile.
Q3: Can I add a stabilizer to my this compound solution to improve its shelf life?
A3: Yes, adding a stabilizer can be an effective strategy. For the broader class of aromatic amines, several types of stabilizers have been identified:
-
Antioxidants: A small amount of a co-antioxidant can help protect the primary compound. For p-phenylenediamine solutions used in analytical standards, sodium ascorbate was included in the diluent.[4]
-
Thiourea and Alkyl Tin Compounds: Ethylene thiourea, dibutyl tin oxide, and dibutyl tin dilaurate have been shown to be excellent color stabilizers for aromatic amines.[4]
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Metal Deactivators: Trace metal ions can catalyze oxidation. Metal deactivators like 8-hydroxy quinoline and disalicylal ethylene diamine can be effective color stabilizers.[1]
When selecting a stabilizer, ensure it is compatible with your experimental system and will not interfere with downstream analyses or applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution discoloration (yellowing/browning) | Oxidation due to exposure to air (oxygen) and/or light. | 1. Prepare fresh solutions using deoxygenated solvents.2. Store solutions under an inert atmosphere (argon or nitrogen).3. Use amber glass vials or wrap containers in foil to protect from light.4. Store at reduced temperatures (-20°C is recommended for long-term storage).[4] |
| Precipitate formation in the solution | 1. Poor solubility of the compound in the chosen solvent.2. Degradation products precipitating out of solution.3. Change in temperature affecting solubility. | 1. Ensure the solvent is appropriate and the concentration is not above the solubility limit.2. Consider gentle warming or sonication to redissolve the compound, but be cautious of heat-induced degradation.3. If precipitation occurs upon cooling, it may be necessary to prepare fresh solutions for each use.4. Filter the solution if degradation is suspected, but it is best to prepare a fresh batch. |
| Inconsistent experimental results | Degradation of the stock solution, leading to a lower effective concentration. | 1. Prepare fresh stock solutions more frequently.2. Implement a stability testing protocol (see experimental protocols below) to determine the usable shelf-life of your solutions under your specific storage conditions.3. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the entire stock to air. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stabilizers
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | -20°C for long-term storage; 2-8°C for short-term. | Reduces the rate of chemical degradation. | [4] |
| Light Exposure | Store in amber glass vials or protect from light. | Prevents photodegradation. | [4] |
| Atmosphere | Purge with and store under an inert gas (e.g., Argon, Nitrogen). | Minimizes oxidation by atmospheric oxygen.[2] | [3] |
| Solvent | Deoxygenated, high-purity solvents (e.g., ethanol, acetonitrile). For some applications, dilute sulfuric acid may enhance stability. | Reduces oxidative degradation. The salt form in acidic solutions can be more stable. | [5] |
| Stabilizers | - Sodium Ascorbate- Ethylene Thiourea- Dibutyl Tin Oxide- 8-hydroxy quinoline | Act as co-antioxidants or metal deactivators to inhibit oxidation and color formation. | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
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Solvent Deoxygenation: Take a suitable volume of your chosen solvent (e.g., HPLC-grade ethanol) in a flask. Sparge the solvent with a gentle stream of argon or nitrogen gas for 15-30 minutes to remove dissolved oxygen.
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Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry weighing boat.
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Dissolution: Transfer the solid to a volumetric flask. Add a small amount of the deoxygenated solvent to dissolve the solid, using gentle swirling or sonication if necessary. Avoid excessive heating.
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Final Volume: Once fully dissolved, bring the solution to the final desired volume with the deoxygenated solvent.
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Stabilizer Addition (Optional): If using a stabilizer like sodium ascorbate, add it to the solvent before dissolution of the primary compound. The concentration of the stabilizer should be optimized and is typically in a low molar ratio to the main compound.
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Storage: Aliquot the solution into smaller amber glass vials. Purge the headspace of each vial with inert gas before tightly sealing. Store at -20°C.
Protocol 2: Stability Assessment of this compound Solutions
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Sample Preparation: Prepare a batch of the this compound solution according to Protocol 1. Divide the batch into several aliquots that will be stored under different conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
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Time Points: Define the time points for analysis (e.g., Day 0, Day 1, Week 1, Week 2, Week 4, etc.).
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Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration and purity. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method.[5]
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Incubation: Store the remaining aliquots under the defined conditions.
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Subsequent Analyses: At each time point, retrieve one aliquot from each storage condition and analyze it using the same HPLC method as in step 3.
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Data Analysis: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. Calculate the percentage of degradation over time for each condition. Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
Visualizations
Caption: Experimental workflow for stability testing of this compound solutions.
Caption: Troubleshooting decision tree for common issues with this compound solutions.
References
- 1. US2637636A - Color stabilizers - Google Patents [patents.google.com]
- 2. N,N'-Ditolyl-p-phenylenediamine | 27417-40-9 | Benchchem [benchchem.com]
- 3. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 4. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 5. osha.gov [osha.gov]
Technical Support Center: Synthesis of N,N'-Di-o-tolyl-p-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N'-Di-o-tolyl-p-phenylenediamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Possible Causes:
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Inactive Catalyst: The palladium catalyst is crucial for the C-N bond formation in Buchwald-Hartwig amination. If the catalyst is old, has been improperly handled, or exposed to air, it may lose its activity.
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Inappropriate Ligand: The choice of phosphine ligand is critical and highly dependent on the specific substrates. An unsuitable ligand can lead to poor catalytic activity. For the synthesis of diaryl amines, bulky, electron-rich phosphine ligands are often required.
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Incorrect Base: The strength and type of base are important for the deprotonation of the amine and regeneration of the catalyst. Common bases for this reaction include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄). The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
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Solvent Issues: The solvent must be anhydrous and deoxygenated. Protic solvents or the presence of water can deactivate the catalyst and hydrolyze starting materials. Common solvents for this reaction are toluene and dioxane.
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Low Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures to proceed at a reasonable rate.
Solutions:
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Catalyst: Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. The optimal ligand may need to be determined empirically.
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Base: Ensure the base is anhydrous and added under an inert atmosphere. If using a weaker base like K₃PO₄, a higher reaction temperature or longer reaction time may be necessary.
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Solvent: Use freshly distilled, anhydrous, and deoxygenated solvent.
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Temperature: Increase the reaction temperature, typically in the range of 80-120°C. Monitor the reaction progress by TLC or GC-MS to avoid decomposition at excessively high temperatures.
Problem 2: Presence of Significant Impurities
Possible Impurities and Their Causes:
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Mono-arylated p-phenylenediamine (N-o-tolyl-p-phenylenediamine): This is a common intermediate and its presence indicates an incomplete reaction. This can be due to insufficient reaction time, low temperature, or a suboptimal ratio of reactants.
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Triarylamine (e.g., N,N,N'-tri-o-tolyl-p-phenylenediamine): Over-arylation can occur if the reaction is left for too long or if there is an excess of the aryl halide.
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Hydrodehalogenation of the Aryl Halide (Toluene): This side reaction, where the aryl halide is reduced to the corresponding arene, can be a significant issue, especially with primary amines. It is often promoted by the presence of water or other protic impurities.[1]
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Homocoupling of the Aryl Halide (Biphenyl derivatives): This can occur as a side reaction, particularly at high temperatures or with certain catalyst/ligand combinations.
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Oxidation Products: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is exposed to air.[2]
Solutions:
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Incomplete Reaction: Increase the reaction time, temperature, or the amount of aryl halide and base.
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Over-arylation: Carefully control the stoichiometry of the reactants. Use a slight excess of the p-phenylenediamine if necessary.
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Hydrodehalogenation: Ensure strictly anhydrous and anaerobic conditions. The choice of ligand can also influence the extent of this side reaction.
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Homocoupling: Optimize the reaction temperature and screen different catalyst/ligand systems.
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Oxidation: Maintain an inert atmosphere throughout the reaction and workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and modern methods are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][3] These cross-coupling reactions involve the reaction of p-phenylenediamine with an o-tolyl halide (e.g., 2-bromotoluene or 2-iodotoluene).
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On TLC, you should observe the disappearance of the starting materials (p-phenylenediamine and the o-tolyl halide) and the appearance of the product spot. GC-MS can provide more quantitative information on the conversion and the formation of any side products.
Q3: My product is a dark, oily substance instead of a solid. What should I do?
A3: A dark, oily product often indicates the presence of impurities, particularly tarry byproducts or oxidation products. Purification by column chromatography followed by recrystallization is recommended. The choice of solvent for recrystallization is crucial; common solvents for similar compounds include ethanol, toluene, or a mixture of hexane and ethyl acetate.
Q4: What is the best way to purify the crude this compound?
A4: A multi-step purification approach is often necessary.
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Aqueous Workup: After the reaction is complete, an aqueous workup with a dilute acid wash can help remove unreacted p-phenylenediamine and the inorganic base.
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Column Chromatography: This is a very effective method for separating the desired product from mono-arylated intermediates, triarylamine byproducts, and other organic impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
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Recrystallization: After column chromatography, recrystallization from a suitable solvent can further purify the product and yield a crystalline solid.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. The reported melting point for N,N'-Bis(methylphenyl)-1,4-benzenediamine is 183.5-185.5 °C.[4]
Data Presentation
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Synthesis of Diaryl Amines
| Parameter | Representative Conditions | Reference |
| Aryl Halide | 2-Bromotoluene or 2-Iodotoluene | [5] |
| Amine | p-Phenylenediamine | [5] |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [5] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | [5] |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | [5] |
| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | [5] |
| Temperature | 80-120°C | [5] |
| Yield | Generally high (substrate dependent) | [5] |
Note: The optimal conditions for the synthesis of this compound may need to be determined experimentally.
Experimental Protocols
Generalized Experimental Protocol for Buchwald-Hartwig Amination[5]
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Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 equivalents).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Addition of Reagents: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. Then, add p-phenylenediamine (1.0 equivalent) and the o-tolyl halide (2.2 equivalents).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir under the inert atmosphere for 12-24 hours.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography and/or recrystallization.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Recommended purification workflow for this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 1,4-Benzenediamine, N1,N4-bis(2-methylphenyl)- | C20H20N2 | CID 84756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. N,N'-Bis(methylphenyl)-1,4-benzenediamine CAS#: 27417-40-9 [m.chemicalbook.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Optimizing Reaction Conditions for N,N'-Di-o-tolyl-p-phenylenediamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Di-o-tolyl-p-phenylenediamine. The primary synthetic route covered is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture. | Ensure all reaction setup and reagent handling are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. |
| Inappropriate Ligand: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands are often required. | Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-BuXPhos. | |
| Incorrect Base: The strength and solubility of the base can significantly impact the reaction rate and yield. | For general applications, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective. For substrates with sensitive functional groups, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | |
| Low Reaction Temperature: The reaction may not proceed at a sufficient rate at lower temperatures. | Typical reaction temperatures for Buchwald-Hartwig amination are between 80-120°C. If the reaction is sluggish, consider increasing the temperature. | |
| Poor Reactant Solubility: If reactants, particularly the base, are not well-dissolved, the reaction can be slow or incomplete. | Choose a solvent that effectively dissolves all reactants. Toluene and dioxane are commonly used. In some cases, a co-solvent may be necessary. | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced, removing the halogen and replacing it with a hydrogen atom. | This can be influenced by the ligand and base. Screening different ligands and using a less hindered base may reduce this side reaction. |
| Homocoupling of Aryl Halide: Two molecules of the aryl halide react to form a biaryl compound. | This is often a result of suboptimal catalyst or ligand choice. A thorough screening of reaction conditions can help minimize this side product. | |
| Difficulty in Product Purification | Residual Catalyst: Palladium residues can be difficult to remove from the final product. | Purification is typically achieved by column chromatography on silica gel. If palladium residues persist, consider treatment with a scavenger resin. |
| Co-elution with Starting Materials or Side Products: The desired product may have similar polarity to unreacted starting materials or byproducts. | Optimize the eluent system for column chromatography to achieve better separation. Gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound via Buchwald-Hartwig amination?
A1: The typical starting materials are p-phenylenediamine and an o-tolyl halide, such as 2-bromotoluene or 2-iodotoluene.
Q2: Which palladium catalyst is best for this reaction?
A2: While there is no single "best" catalyst, common and effective palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The choice of ligand is often more critical than the palladium precursor.
Q3: What are the key parameters to optimize for this synthesis?
A3: The critical parameters to optimize are the choice of phosphine ligand, the base, the solvent, and the reaction temperature. A systematic screening of these variables is recommended to achieve the highest yield and purity.
Q4: Can this reaction be performed under air?
A4: No, the active Pd(0) catalyst is oxygen-sensitive. The reaction must be carried out under an inert atmosphere, such as argon or nitrogen, to prevent catalyst deactivation.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.
Experimental Protocols
General Representative Protocol for Buchwald-Hartwig Amination:
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Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 2-bromotoluene, 2.2 equivalents), p-phenylenediamine (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 2.5 equivalents).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes representative conditions for a Buchwald-Hartwig amination reaction, which can be used as a starting point for the optimization of this compound synthesis. Specific yields will be highly dependent on the optimization of these parameters for the target molecule.
| Parameter | Representative Conditions |
| Aryl Halide | 2-Bromotoluene or 2-Iodotoluene |
| Amine | p-Phenylenediamine |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |
| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |
| Temperature | 80-120°C |
| Yield | Generally high, but substrate and condition dependent |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
"preventing degradation of N,N'-Di-o-tolyl-p-phenylenediamine during processing"
Welcome to the technical support center for N,N'-Di-o-tolyl-p-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is an aromatic amine that primarily functions as a potent antioxidant and antiozonant.[1][2] It is widely used as a stabilizer in polymeric materials, such as rubbers and plastics, to protect them from degradation caused by heat, oxidation, and exposure to ozone.[1][2] Its antioxidant action is rooted in its ability to donate electrons or hydrogen atoms to neutralize highly reactive free radicals, thus interrupting degradation chain reactions.[2]
Q2: What are the main causes of this compound degradation during processing?
The primary causes of this compound degradation during processing include:
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High Temperatures: Thermal degradation can occur at elevated processing temperatures. For the related compound p-phenylenediamine, decomposition has been observed to start around 141°C.
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Oxidation: As an antioxidant, it is inherently susceptible to oxidation.[2] Exposure to air (oxygen), especially at high temperatures, can lead to its consumption and the formation of colored byproducts.[2] Strong oxidizing agents are incompatible with this compound.
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Ozone Exposure: In applications where ozone is present, this compound acts as an antiozonant by reacting with ozone, which leads to its depletion.[1][2]
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Moisture: The presence of water can facilitate hydrolysis of the C-N bond in p-phenylenediamine derivatives, especially at non-neutral pH.
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UV Radiation: Although primarily a thermal and oxidative stabilizer, prolonged exposure to UV light can contribute to the degradation of many organic compounds, including aromatic amines.
Q3: What are the visible signs of this compound degradation?
The most common visible sign of degradation is a change in color. Oxidation of p-phenylenediamine derivatives often leads to the formation of colored quinone-type structures, resulting in discoloration (e.g., yellowing or browning) of the material it is intended to stabilize.[3] A decrease in the material's physical properties, such as loss of elasticity or tensile strength in a polymer, can also indicate that the antioxidant has been depleted and the material is degrading.
Q4: How can I minimize the degradation of this compound during processing?
To minimize degradation, consider the following strategies:
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Temperature Control: Process at the lowest feasible temperature to minimize thermal degradation.
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Inert Atmosphere: Whenever possible, process under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation.[2]
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Use of Co-stabilizers: Employ a synergistic blend of antioxidants. For instance, combining a primary antioxidant like this compound with a secondary antioxidant (e.g., a phosphite) can provide more comprehensive protection.[3][4] Secondary antioxidants are effective at decomposing hydroperoxides, which can protect the primary antioxidant from premature depletion.[4]
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Proper Storage and Handling: Store the compound in a cool, dry, and dark place in a tightly sealed container to protect it from heat, moisture, and light. Avoid contact with strong oxidizing agents.
Troubleshooting Guides
Issue 1: Discoloration of the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Yellowing or browning of the polymer or final product. | Oxidative Degradation: The antioxidant is being consumed and forming colored byproducts. | 1. Reduce Oxygen Exposure: Process under a nitrogen blanket or use vacuum venting during extrusion. 2. Optimize Temperature: Lower the processing temperature to the minimum required for adequate flow and mixing. 3. Incorporate a Secondary Antioxidant: Add a phosphite or thioester co-stabilizer to the formulation to help protect the primary antioxidant.[3][4] 4. Check for Contaminants: Ensure raw materials are free from pro-oxidant contaminants like transition metal ions. |
| Pink or reddish hue. | Reaction with Acidic Components: Traces of acidic residues in the polymer or other additives can react with p-phenylenediamine derivatives. | 1. Neutralize Acidic Residues: Ensure any acidic catalyst residues from polymerization are neutralized. 2. Check Additive Compatibility: Verify the pH and reactivity of all other additives in the formulation. |
Issue 2: Loss of Mechanical Properties in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Brittleness, reduced tensile strength, or cracking over time. | Depletion of Antioxidant: The this compound has been consumed, leaving the polymer susceptible to degradation. | 1. Increase Antioxidant Loading: Incrementally increase the concentration of the antioxidant and monitor the effect on material properties. 2. Improve Dispersion: Ensure the antioxidant is uniformly dispersed throughout the polymer matrix. Use a masterbatch for better distribution. 3. Evaluate Environmental Exposure: If the product is exposed to harsh conditions (high heat, ozone), a more robust stabilization package may be necessary. 4. Combine with a UV Stabilizer: If the product is exposed to sunlight, add a UV absorber or a hindered amine light stabilizer (HALS) to the formulation. |
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Products using HPLC-MS
This protocol provides a general framework for the quantitative analysis of this compound and its potential degradation byproducts in a polymer matrix.
1. Sample Preparation (Solvent Extraction)
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Accurately weigh approximately 1 gram of the polymer sample.
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Cryo-mill or finely grind the polymer to increase the surface area for extraction.
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Place the ground polymer in a vial and add 10 mL of a suitable solvent (e.g., dichloromethane or a mixture of isopropanol and hexane).
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Sonicate the mixture for 30-60 minutes at a controlled temperature.
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Centrifuge the sample to separate the polymer from the solvent.
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Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC-MS Analysis
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Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
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Column: A C18 reverse-phase column is typically suitable.
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point.
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Flow Rate: 0.5 mL/min.
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Injection Volume: 5-10 µL.
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MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the molecular ion of this compound and potential oxidized derivatives (e.g., quinone-imines).
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Quantification: Create a calibration curve using standards of known concentrations of pure this compound.
Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol is for evaluating the thermal stability of this compound or a polymer formulation containing it.
1. Sample Preparation
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Ensure the sample is dry and in a powder or small granular form.
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Accurately weigh 5-10 mg of the sample into a TGA pan (alumina or platinum).
2. TGA Analysis
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Instrumentation: Thermogravimetric Analyzer.
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Temperature Program: Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min).
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Atmosphere: Conduct the analysis under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) to differentiate between thermal and thermo-oxidative degradation.
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Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition indicates the beginning of significant degradation. For a related compound, p-phenylenediamine, decomposition in a single step was observed to start around 141°C.
Visualizations
References
Technical Support Center: Interference of N,N'-Di-o-tolyl-p-phenylenediamine in Analytical Measurements
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential interference from N,N'-Di-o-tolyl-p-phenylenediamine in analytical measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it encountered?
A1: this compound is a chemical compound commonly used as an antioxidant or antiozonant, particularly in the rubber and polymer industries to enhance the durability and stability of materials.[1] Its primary function is to neutralize free radicals, thereby preventing oxidative degradation.[1] Due to its industrial applications, it may be present as a contaminant or additive in various materials, which can potentially leach into samples intended for analytical measurement.
Q2: In which analytical techniques is interference from this compound and similar compounds most likely to occur?
A2: Interference from this compound and other phenylenediamine derivatives can occur in a variety of analytical techniques, including:
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Colorimetric and Spectrophotometric Assays: Phenylenediamines can be oxidized to form colored products, which can interfere with assays that rely on absorbance measurements.[2][3]
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Electrochemical Detection: The electroactive nature of the amine groups in phenylenediamines makes them susceptible to interference in methods employing electrochemical detection, such as some forms of high-performance liquid chromatography (HPLC).[2]
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Immunoassays (e.g., ELISA): The reaction mechanisms of some immunoassays can be susceptible to interference from compounds that can be oxidized.[4]
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Phenylenediamines and their metabolites can cause ion suppression or enhancement, affecting the accuracy of quantification.[5][6]
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Antioxidant Capacity Assays (e.g., DPPH): As an antioxidant itself, this compound will directly interfere with assays designed to measure antioxidant activity.[7]
Q3: What are the primary mechanisms of interference?
A3: The primary mechanisms of interference from this compound include:
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Redox Activity: Its antioxidant nature means it can react with radical species or other oxidizing agents within an assay system.[1]
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Spectral Overlap: The compound or its oxidation products may absorb light at the same wavelength as the analyte of interest in spectrophotometric assays.[8]
-
Electrochemical Activity: It can be oxidized or reduced at the electrode surface in electrochemical detectors, generating a signal that may overlap with the analyte's signal.[2]
-
Matrix Effects in Mass Spectrometry: The presence of the compound in the sample matrix can affect the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to inaccurate results.[5]
Troubleshooting Guides
Issue 1: Unexpected or Inaccurate Results in Colorimetric Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Colored Oxidation Products | Run a sample blank containing this compound but without the analyte. | If the blank shows significant color development, this confirms interference. |
| Consider sample pretreatment to remove the interfering compound (e.g., solid-phase extraction). | Removal of the interfering compound should result in a clean baseline and accurate analyte measurement. | |
| Reaction with Assay Reagents | Test the reactivity of this compound with individual assay reagents. | Identification of the specific reagent it reacts with can help in modifying the assay protocol. |
Issue 2: Poor Reproducibility or Inaccurate Quantification in HPLC and LC-MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Analyte | Modify chromatographic conditions (e.g., change mobile phase composition, gradient profile, or column chemistry). | Successful separation of the analyte and the interfering compound peaks. |
| Ion Suppression or Enhancement (Matrix Effect) in LC-MS/MS | Perform a post-column infusion experiment with the analyte while injecting a sample containing this compound. | A dip or rise in the analyte's signal at the retention time of the interfering compound will confirm a matrix effect. |
| Implement sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove the interfering compound. | A cleaner sample will minimize matrix effects and improve quantification accuracy. | |
| Use a stable isotope-labeled internal standard for the analyte. | This can help to compensate for matrix effects. |
Experimental Protocols
Protocol 1: General Method for Investigating Potential Interference
This protocol provides a systematic approach to determine if this compound is interfering with your analytical measurement.
1. Analyte-Free Sample Analysis:
- Prepare a sample matrix identical to your experimental samples but without the analyte of interest.
- Spike this analyte-free matrix with a known concentration of this compound that is representative of the suspected level of contamination.
- Analyze this spiked sample using your standard analytical method.
- Interpretation: The presence of a signal at or near the expected retention time or wavelength of your analyte suggests direct interference.
2. Analyte Spike Recovery in the Presence of the Interferent:
- Prepare two sets of samples:
- Set A: Your standard sample matrix spiked with a known concentration of your analyte.
- Set B: Your standard sample matrix spiked with the same concentration of your analyte and a known concentration of this compound.
- Analyze both sets of samples.
- Calculate the recovery of the analyte in Set B relative to Set A.
- Interpretation: A significant deviation from 100% recovery (e.g., <85% or >115%) indicates that this compound is causing interference, such as matrix effects in LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for analytical interference.
Caption: Mechanism of matrix effects in mass spectrometry.
References
- 1. N,N'-Ditolyl-p-phenylenediamine | 27417-40-9 | Benchchem [benchchem.com]
- 2. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N,N'-Di-o-tolyl-p-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N'-Di-o-tolyl-p-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and isomers. One significant isomeric impurity that can arise in the synthesis of p-phenylenediamines is the corresponding o-phenylenediamine derivative.[1][2] Additionally, oxidation of the amino groups can lead to colored impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For industrial-scale purification, distillation and melt crystallization may also be employed.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point analysis. HPLC provides quantitative data on the purity and can separate the main compound from its impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The solvent's boiling point is higher than the compound's melting point. The solution is cooling too rapidly. | Select a solvent with a lower boiling point. Ensure a slow cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used during dissolution. | Select a different solvent or a mixed solvent system where the compound has lower solubility when cold. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Colored impurities remain after recrystallization. | The impurities have similar solubility to the product. The product has partially oxidized. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Consider adding a small amount of a reducing agent like sodium hydrosulfite during recrystallization to prevent oxidation.[3] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. Lack of nucleation sites for crystal growth. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of spots on TLC. | The solvent system (mobile phase) is not optimal. | Systematically test different solvent systems with varying polarities. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[4][5] |
| The compound does not move from the baseline. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| The compound runs with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane). |
| Streaking of the compound on the column/TLC plate. | The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample is overloaded. | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Recrystallization Protocol (Adapted from similar compounds)
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixed solvent system like ethanol/water) to find a suitable solvent where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Column Chromatography Protocol (General Guidance)
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system that gives good separation. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.[4][5]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Run the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution), and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
The following table summarizes typical data that should be recorded during the purification process to compare the effectiveness of different methods. Please note that the values provided are hypothetical examples and will vary based on the specific experimental conditions and the purity of the crude material.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 85 | 98 | 75 | Solvent: Ethanol/Water (9:1) |
| Column Chromatography | 85 | >99 | 60 | Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate Gradient (95:5 to 80:20) |
Visualizations
References
- 1. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Managing Discoloration Effects of p-Phenylenediamine Antioxidants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-phenylenediamine (PPD) antioxidants. Discoloration of PPD due to oxidation can be a significant issue in experimental settings, and this guide offers practical solutions and detailed protocols to manage these effects.
Frequently Asked Questions (FAQs)
Q1: Why is my p-phenylenediamine (PPD) solution turning brown/purple?
A1: p-Phenylenediamine is susceptible to air oxidation, which leads to the formation of colored by-products.[1][2] This process is accelerated by exposure to light, heat, and oxygen. The discoloration indicates the oxidation of PPD to various compounds, including quinone diimines and polymerized products, which are often brown or purple.[3]
Q2: What is the chemical basis for the discoloration of PPD?
A2: The discoloration of PPD is primarily due to its oxidation. The two amine groups on the aromatic ring make the molecule highly susceptible to losing electrons in the presence of an oxidizing agent or even atmospheric oxygen. This oxidation initially forms p-benzoquinonediimine. This reactive intermediate can then undergo further reactions, including polymerization, to form larger, colored molecules like Bandrowski's base.
Q3: How can I prevent or minimize the discoloration of my PPD solutions?
A3: To minimize discoloration, it is crucial to protect PPD solutions from oxygen, light, and heat. This can be achieved by:
-
Using deoxygenated solvents: Purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen.
-
Working under an inert atmosphere: Performing manipulations in a glove box or under a stream of inert gas can prevent exposure to air.
-
Storing solutions in the dark: Amber-colored vials or wrapping containers in aluminum foil can protect the solution from light.[3]
-
Refrigeration or freezing: Storing solutions at low temperatures (-20°C) can slow down the oxidation process.[3]
-
pH control: Maintaining a slightly acidic pH can help to stabilize PPD solutions.
-
Using antioxidants: Adding other antioxidants can help to protect PPD from oxidation.
Q4: At what pH is a p-phenylenediamine solution most stable?
Q5: Can I use a discolored PPD solution for my experiments?
A5: It is generally not recommended to use a discolored PPD solution, as the presence of oxidation products can interfere with your experiments. These by-products may have different chemical properties and could lead to inaccurate or misleading results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid discoloration of freshly prepared PPD solution | 1. High oxygen content in the solvent. 2. Exposure to bright light. 3. Contaminated glassware or solvent. 4. High ambient temperature. | 1. Use solvents that have been deoxygenated by sparging with nitrogen or argon. 2. Prepare the solution in a fume hood with the lights dimmed or in amber glassware. 3. Ensure all glassware is scrupulously clean. Use high-purity solvents. 4. Prepare the solution in a cool environment and store it immediately at a low temperature. |
| Gradual discoloration of stored PPD solution | 1. Improper storage conditions (exposure to air and/or light). 2. The solution is past its stability window. 3. The initial concentration of PPD is too high, promoting self-oxidation. | 1. Ensure the container is tightly sealed and protected from light (e.g., wrapped in foil). Consider storing under an inert atmosphere. 2. Prepare fresh solutions more frequently. Monitor the color of the solution before each use. 3. Prepare more dilute stock solutions if feasible for your application. |
| Precipitate formation in PPD solution | 1. Formation of insoluble oxidation products. 2. The concentration of PPD exceeds its solubility in the chosen solvent at the storage temperature. | 1. Filter the solution through a 0.22 µm filter to remove the precipitate. However, be aware that the concentration of the remaining PPD may be lower. Consider preparing a fresh solution. 2. Check the solubility of PPD in your solvent at the storage temperature. You may need to use a lower concentration or a different solvent. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stabilized p-Phenylenediamine Solutions
This protocol describes the preparation of a PPD stock solution with enhanced stability for general laboratory use.
Materials:
-
p-Phenylenediamine (high purity)
-
1 M Tris-HCl buffer, pH 9.0
-
Glycerol
-
Deionized water (deoxygenated)
-
Inert gas (nitrogen or argon)
-
Amber-colored vials or vials wrapped in aluminum foil
Procedure:
-
Deoxygenate Water: Sparge deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Weigh PPD: In a fume hood, accurately weigh 0.020 g of p-phenylenediamine and place it in a 15 ml plastic centrifuge tube.[3]
-
Dissolution: Add 1 ml of 1 M Tris-HCl buffer (pH 9.0) and 2 ml of deoxygenated deionized water to the tube.[3]
-
Mixing: Vortex the tube until the PPD is completely dissolved.[3]
-
Add Glycerol: Add 7 ml of glycerol to the solution.[3] Glycerol increases the viscosity and can help to reduce oxygen diffusion.
-
Final Mixing: Vortex the solution thoroughly to ensure it is homogeneous.[3]
-
Storage: Aliquot the solution into amber-colored vials or vials wrapped in aluminum foil. Purge the headspace of each vial with inert gas before sealing. Store the vials at -20°C.[3]
-
Usage: Before use, warm the solution to room temperature. Discard the solution if it shows significant discoloration.[3]
Protocol 2: Spectrophotometric Quantification of p-Phenylenediamine Discoloration
This protocol provides a method to quantify the extent of PPD oxidation by measuring the absorbance of its colored by-products.
Materials:
-
p-Phenylenediamine solution (to be tested)
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Prepare a Blank: Use the solvent in which the PPD is dissolved (e.g., phosphate buffer) as the blank for the spectrophotometer.
-
Prepare Sample: Dilute the PPD solution to be tested with the phosphate buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).
-
Spectrophotometric Measurement:
-
Data Analysis:
-
The increase in absorbance at the peak maximum (around 500 nm) is proportional to the concentration of the colored oxidation products.
-
To monitor discoloration over time, repeat the measurement at regular intervals, keeping the solution under the desired experimental conditions.
-
The rate of discoloration can be determined by plotting the absorbance at the peak maximum against time.
-
Protocol 3: General Procedure for Removing Discoloration from a p-Phenylenediamine Solution
This protocol outlines a general method for purifying a discolored PPD solution using activated carbon. This method is suitable for removing colored impurities but may result in some loss of PPD.
Materials:
-
Discolored p-phenylenediamine solution
-
Activated carbon
-
Filter paper and funnel or a filtration apparatus with a membrane filter (e.g., 0.45 µm)
-
Stir plate and stir bar
-
Erlenmeyer flask
Procedure:
-
Add Activated Carbon: To the discolored PPD solution in an Erlenmeyer flask, add a small amount of activated carbon (approximately 1-5% of the weight of the PPD).
-
Stirring: Place the flask on a stir plate and stir the mixture at room temperature for 15-30 minutes. The activated carbon will adsorb the colored impurities.
-
Filtration: Filter the solution to remove the activated carbon. For small volumes, gravity filtration through filter paper may be sufficient. For a more complete removal of fine carbon particles, vacuum filtration through a membrane filter is recommended.
-
Assess Color: Visually inspect the filtrate. If discoloration persists, the treatment with activated carbon can be repeated with a fresh portion of carbon.
-
Concentration Adjustment: Be aware that some PPD may be adsorbed onto the activated carbon, leading to a decrease in the concentration of the final solution. If the concentration is critical, it should be re-determined after purification.
Data Presentation
Table 1: Stability of p-Phenylenediamine in Hair Dye Formulations After Mixing
The following table summarizes the percentage of unconsumed PPD in different hair dye products after the recommended dyeing time. A higher percentage of unconsumed PPD indicates a higher potential for exposure to the unreacted, and potentially sensitizing, chemical.
| Product Type | Initial PPD Concentration (%) | Unconsumed PPD after 45 min (%) |
| Dark Dye | 1.79 | Significantly reduced |
| Dark Blond Dye | 0.02 | Significantly reduced |
| Unnamed Product | Not specified | As high as 96 |
Data adapted from a study on commercial hair dyes. The specific initial and final concentrations for the "significantly reduced" entries were not provided in the summary.[5][8]
Visualizations
Signaling Pathways and Workflows
Caption: Oxidation pathway of p-phenylenediamine leading to colored products.
Caption: Workflow for troubleshooting p-phenylenediamine discoloration.
References
- 1. scirp.org [scirp.org]
- 2. cir-safety.org [cir-safety.org]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synergistic Antioxidant Effects with N,N'-Di-o-tolyl-p-phenylenediamine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the synergistic antioxidant effects of N,N'-Di-o-tolyl-p-phenylenediamine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary antioxidant mechanism of this compound?
A1: this compound, like other p-phenylenediamine derivatives, functions as a primary antioxidant. Its mechanism of action involves donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative stress.[1][2] This process transforms the antioxidant into a more stable and less reactive radical.[1]
Q2: Why should I investigate the synergistic antioxidant effects of this compound with other antioxidants?
A2: Combining antioxidants can lead to synergistic effects, where the total antioxidant activity of the mixture is greater than the sum of the individual activities. This can allow for lower effective doses, potentially reducing side effects and enhancing therapeutic or protective outcomes. Investigating these synergies is crucial for developing novel and more effective antioxidant formulations.
Q3: Which antioxidants are likely to show synergy with this compound?
A3: While specific data for this compound is limited, synergy is often observed between antioxidants with different mechanisms of action. For instance, combining a primary antioxidant like this compound with a secondary antioxidant that chelates metal ions or regenerates primary antioxidants can be a fruitful area of investigation. Phenolic compounds and flavonoids are good candidates for synergistic studies.
Q4: How can I quantify the synergistic antioxidant effect?
A4: The Combination Index (CI) is a widely used method to quantify drug or antioxidant interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The calculation is based on the dose-effect relationship of the individual substances and their combination.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antioxidant activity in DPPH/ABTS assays.
-
Possible Cause 1: Solubility Issues. this compound is soluble in organic solvents like ethanol and ether but has poor solubility in water.[3] If your stock solution is not fully dissolved or precipitates upon dilution in the assay medium, the effective concentration will be lower than expected.
-
Troubleshooting Tip: Ensure complete dissolution of your stock solution. You may need to use a co-solvent system, but be sure to include a solvent control in your experiment. Visually inspect for any precipitation before and during the assay.
-
-
Possible Cause 2: Interference with Assay Reagents. The color of this compound or its oxidized products might interfere with the spectrophotometric readings of the DPPH or ABTS assays.
-
Troubleshooting Tip: Run a control experiment containing your compound at the highest concentration used in the assay without the DPPH or ABTS radical. Subtract the absorbance of this control from your experimental readings to correct for any intrinsic color.[4]
-
-
Possible Cause 3: Slow Reaction Kinetics. The reaction between a sterically hindered antioxidant and the radical may be slow and not reach completion within the standard incubation time.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal reaction time for your specific compound and concentration range.
-
Issue 2: High variability in cellular antioxidant assay results.
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Possible Cause 1: Low Cell Permeability. The efficiency of this compound in a cellular assay depends on its ability to cross the cell membrane.
-
Troubleshooting Tip: If direct measurement of intracellular concentration is not feasible, consider using a positive control with known good cell permeability to validate your assay setup.
-
-
Possible Cause 2: Cytotoxicity. At higher concentrations, this compound may exhibit cytotoxic effects, which can interfere with the assay results.
-
Troubleshooting Tip: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your compound before conducting the cellular antioxidant assay.
-
Quantitative Data Presentation
Due to the limited availability of public data on the synergistic antioxidant effects of this compound, the following tables present a hypothetical but realistic dataset to illustrate how to structure and present your experimental findings.
Table 1: DPPH Radical Scavenging Activity (IC50) of Individual and Combined Antioxidants.
| Antioxidant(s) | IC50 (µg/mL) |
| This compound | 45.8 |
| Quercetin | 8.2 |
| This compound + Quercetin (1:1) | 12.5 |
| Vitamin C (Ascorbic Acid) | 5.5 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Individual and Combined Antioxidants.
| Antioxidant(s) | FRAP Value (µM Fe(II)/mg) |
| This compound | 250.3 |
| Quercetin | 1500.7 |
| This compound + Quercetin (1:1) | 1200.1 |
| Vitamin C (Ascorbic Acid) | 1800.4 |
Table 3: Combination Index (CI) for Synergistic Effect Evaluation.
| Antioxidant Combination | Assay | Combination Index (CI) | Interpretation |
| This compound + Quercetin (1:1) | DPPH | 0.75 | Synergy |
| This compound + Quercetin (1:1) | FRAP | 0.82 | Synergy |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, your other test antioxidant(s), and a positive control (e.g., Vitamin C) in a suitable solvent (e.g., ethanol).
-
-
Assay Protocol (96-well plate):
-
Add 20 µL of various concentrations of your test compounds, positive control, or solvent (for blank) to the wells.
-
Add 180 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Percentage of DPPH scavenging activity = [ (A_control - A_sample) / A_control ] * 100
-
Calculate the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decolorization of the solution.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Protocol (96-well plate):
-
Add 20 µL of various concentrations of your test compounds, positive control, or solvent to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to all wells.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Percentage of ABTS•+ scavenging activity = [ (A_control - A_sample) / A_control ] * 100
-
Calculate the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cultured cells.
Procedure:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
-
Assay Protocol:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add your test compounds at various concentrations and incubate for 1 hour.
-
Induce oxidative stress by adding a peroxyl radical initiator, such as AAPH (600 µM).
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour in a microplate reader maintained at 37°C.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
CAA units are calculated based on the net protection provided by the compound compared to a standard antioxidant like quercetin.
-
Mandatory Visualizations
Caption: General experimental workflow for assessing synergistic antioxidant activity.
Caption: Potential signaling pathways modulated by p-phenylenediamine derivatives.
Caption: Troubleshooting logic for in vitro antioxidant assays.
References
"addressing matrix effects in mass spectrometry of N,N'-Di-o-tolyl-p-phenylenediamine"
Welcome to the technical support center for the mass spectrometric analysis of N,N'-Di-o-tolyl-p-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects in mass spectrometry are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), resulting in inaccurate and imprecise quantification of this compound. Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.
Q2: I am observing a low signal for this compound in my samples compared to my standards prepared in a clean solvent. What is the likely cause?
A2: A significantly lower signal in matrix samples strongly suggests ion suppression. This is often due to inadequate sample cleanup, leading to the co-elution of matrix components with your analyte. The physicochemical properties of this compound, such as its basicity (related to the pKa of the amine groups), can influence its retention and elution profile, potentially overlapping with interfering components.
Q3: Can I use an internal standard to compensate for matrix effects?
A3: Yes, using an internal standard is a highly recommended strategy. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N,N'-Di(o-tolyl)-p-phenylenediamine-D13. A SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal variations. If a SIL internal standard is unavailable, a structurally similar compound, such as acetanilide, has been used for the analysis of related p-phenylenediamines and could be considered after careful validation.
Q4: How can I identify if ion suppression is occurring in my assay?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dips in the baseline signal of the analyte indicate the retention times at which co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Poor Sensitivity and Inconsistent Results
Symptoms:
-
Low signal-to-noise ratio for the analyte peak.
-
High variability in analyte response across different sample preparations.
-
Poor reproducibility of quality control (QC) samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Significant Ion Suppression | 1. Improve Sample Preparation: Evaluate different sample cleanup techniques to reduce matrix components. Options include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For related p-phenylenediamines, LLE with solvents like methylene chloride has been effective.[1] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering matrix components. 3. Sample Dilution: Dilute the sample to reduce the concentration of matrix components. This is a viable option if the analyte concentration is sufficiently high. |
| Suboptimal Ionization | 1. Optimize MS Source Parameters: Adjust source parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound. 2. Mobile Phase Modification: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve protonation and enhance the signal in positive ion mode. |
| Analyte Instability | Phenylenediamines can be susceptible to oxidation. Consider adding an antioxidant like ascorbic acid to your samples upon collection to improve stability.[2] |
Issue 2: Inadequate Internal Standard Performance
Symptoms:
-
Internal standard signal is highly variable or unexpectedly low.
-
Analyte/Internal Standard area ratios are not consistent.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Differential Matrix Effects | If not using a stable isotope-labeled internal standard, the analyte and internal standard may experience different degrees of ion suppression. The most robust solution is to use a SIL internal standard like N,N'-Di(o-tolyl)-p-phenylenediamine-D13 . |
| Chromatographic Separation of Analyte and IS | Ensure that the internal standard co-elutes as closely as possible with this compound to experience the same matrix effects. Adjusting the chromatographic method may be necessary. |
| Internal Standard Instability | Verify the stability of your internal standard in the sample matrix and during storage. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from methods used for the analysis of p-phenylenediamine in biological matrices and is a good starting point for this compound.[1]
-
Sample Preparation: To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., N,N'-Di(o-tolyl)-p-phenylenediamine-D13 in methanol).
-
Alkalinization: Add 50 µL of 1M ammonium hydroxide to basify the sample. This is important as the pKa of related aromatic amines suggests they are best extracted under basic conditions.
-
Extraction: Add 500 µL of methylene chloride. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Solvent Transfer: Carefully transfer the organic layer (bottom layer) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Place the analytical column in the LC system.
-
Use a T-connector to introduce the infusion solution between the column and the mass spectrometer's ion source.
-
-
Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a stable and moderate signal.
-
Infusion: Infuse the solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Injection: Once a stable baseline signal for the analyte is observed, inject an extracted blank matrix sample (prepared using your standard sample preparation protocol).
-
Data Analysis: Monitor the analyte's signal throughout the chromatographic run. A drop in the baseline signal indicates ion suppression at that retention time.
Quantitative Data Summary
The following table summarizes recovery data from a study on the closely related compound, p-phenylenediamine (PPD), and its metabolites using an LLE method. While not specific to this compound, this data provides an indication of the extraction efficiency that can be expected for this class of compounds.
| Compound | Absolute Recovery (%) |
| p-Phenylenediamine (PPD) | 51.94 |
| N-acetyl-p-phenylenediamine (MAPPD) | 56.20 |
| N,N-diacetyl-p-phenylenediamine (DAPPD) | 54.88 |
| (Data adapted from a study on the determination of p-phenylenediamine and its metabolites in blood samples)[3] |
Visualizations
Caption: Troubleshooting workflow for low and inconsistent signals.
References
- 1. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of N,N'-Di-o-tolyl-p-phenylenediamine and DPPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two p-phenylenediamine (PPD) derivatives: N,N'-Di-o-tolyl-p-phenylenediamine and N,N'-diphenyl-p-phenylenediamine (DPPD). While both compounds are recognized for their antioxidant capabilities, this document aims to collate the available scientific evidence on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to p-Phenylenediamine Antioxidants
Substituted p-phenylenediamines are a class of antioxidants widely utilized for their ability to mitigate oxidative degradation in various materials.[1] Their primary antioxidant function lies in their capacity to act as radical scavengers by donating a hydrogen atom, thereby interrupting the chain reactions of oxidation.[2][3] This guide focuses on a comparative evaluation of two such derivatives, this compound and the more extensively studied DPPD.
Mechanism of Antioxidant Action
The antioxidant activity of p-phenylenediamine derivatives, including this compound and DPPD, is primarily attributed to their ability to donate a hydrogen atom from their secondary amine groups to neutralize radical species. This process effectively terminates the radical chain reactions that are characteristic of oxidative stress.[2] The antioxidant, in turn, becomes a less reactive radical. The general mechanism involves the formation of aminyl radicals, which can undergo further reactions, contributing to the overall antioxidant efficiency.[3]
Quantitative Comparison of Antioxidant Efficacy
A comprehensive review of the scientific literature reveals a notable lack of direct, side-by-side comparative studies presenting quantitative data (e.g., IC50 values) on the antioxidant efficacy of this compound versus DPPD using standardized assays. However, some data is available for DPPD from various experimental models.
Table 1: Summary of Quantitative Antioxidant Activity
| Antioxidant Assay | This compound | DPPD | Reference Compound (e.g., Trolox, Ascorbic Acid) |
| DPPH Radical Scavenging Assay (IC50) | Data not available | Data not available in direct comparative studies | Assay dependent |
| ABTS Radical Cation Scavenging Assay (TEAC) | Data not available | Data not available in direct comparative studies | Assay dependent |
| Lipid Peroxidation Inhibition | Data not available | Demonstrated to inhibit copper-induced oxidation of lipoproteins in apoE-deficient mice.[4] | Assay dependent |
| In Vivo Antioxidant Effects | Data not available | Reduced atherosclerosis by 36% in apoE-deficient mice.[4] Showed antioxidant effects in a model of type 1 diabetes in rats.[5] | Not applicable |
Note: The absence of data for this compound in this table highlights a gap in the current scientific literature.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, DPPD)
-
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.[8]
-
Prepare stock solutions of the test compounds and the standard antioxidant in methanol at various concentrations.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to a defined volume of the DPPH solution.[8]
-
A control well should contain the solvent and the DPPH solution, while a blank well should contain only the solvent.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.[6]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[10]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound, DPPD)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.[9]
-
Prepare stock solutions of the test compounds and the standard antioxidant at various concentrations.
-
In a 96-well plate, add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[9]
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[9]
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying antioxidant mechanism, the following diagrams have been generated using Graphviz.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: General Mechanism of p-Phenylenediamine Antioxidants.
Conclusion
While both this compound and DPPD belong to a class of compounds known for their antioxidant properties, there is a significant disparity in the available research data. DPPD has been the subject of several studies demonstrating its efficacy in biological systems, particularly in the context of lipid peroxidation and related pathologies. In contrast, quantitative data on the antioxidant activity of this compound is scarce in the public domain.
This guide provides the necessary experimental frameworks for researchers to conduct direct comparative studies. Such research would be invaluable in elucidating the structure-activity relationships within the p-phenylenediamine class of antioxidants and would aid in the selection of the most appropriate compound for specific research and development applications. It is recommended that future studies employ standardized assays, such as the DPPH and ABTS methods detailed herein, to generate comparable and robust data.
References
- 1. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of N,N'-Di-o-tolyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a powerful and versatile technique for the separation and quantification of aromatic amines due to its high resolution, sensitivity, and reproducibility.
Proposed HPLC Method Protocol:
A suitable starting point for developing a validated HPLC method for N,N'-Di-o-tolyl-p-phenylenediamine would be a reverse-phase C18 column with UV detection. The following protocol is proposed based on methods for similar compounds such as N,N'-Diphenyl-p-phenylenediamine.
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The ratio may require optimization. For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |
| Standard Preparation | A stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) should be prepared and serially diluted to create calibration standards. |
Workflow for HPLC Method Validation:
The following diagram illustrates the typical workflow for validating an HPLC method in accordance with ICH guidelines.
Comparison of Analytical Methods
While HPLC is a preferred method, other techniques can also be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, reproducible, widely available, good for routine analysis. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly selective and sensitive detection. | Very high sensitivity and selectivity, suitable for complex matrices.[2][3] | Higher cost of instrumentation and maintenance, requires more expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. Often requires derivatization for non-volatile analytes. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | May require derivatization for polar or non-volatile compounds like this compound, which can add complexity to sample preparation.[4][5] |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte in solution. | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from other absorbing compounds in the sample matrix.[6] |
Quantitative Performance Comparison (Based on Structurally Similar Compounds):
The following table summarizes typical performance data for different analytical methods used for the quantification of related phenylenediamine compounds. This data can serve as a benchmark when validating a method for this compound.
| Parameter | HPLC-UV (p-Phenylenediamine) | LC-MS/MS (p-Phenylenediamine) | GC-MS (p-Phenylenediamine) | UV-Vis (p-Phenylenediamine) |
| Linearity Range | 5-28 µg/mL[7] | 0.1-50 ng/mL[2] | 1.0-1275 µg/mL[4] | 2-12 µg/mL[8] |
| Correlation Coefficient (r²) | >0.999[7] | >0.999[2] | >0.999[4] | >0.99[8] |
| Limit of Detection (LOD) | ~10 µg (absolute)[9] | - | 0.10 µg/mL[4] | - |
| Limit of Quantification (LOQ) | - | 5 ng/mL[10] | 1.0 µg/mL[4] | - |
| Accuracy (% Recovery) | Within acceptable limits[9] | - | 94-105%[4] | - |
| Precision (%RSD) | Within acceptable limits[9] | < 15.9% (inter-day)[2] | - | <2.00%[8] |
Logical Comparison of Method Attributes:
The following diagram provides a logical comparison of the key attributes of the discussed analytical methods.
Detailed Experimental Protocols for Method Validation
To ensure the reliability and accuracy of the chosen analytical method, a thorough validation is crucial. The following are detailed protocols for the key validation parameters.
1. Specificity/Selectivity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a sample of a known standard of this compound.
-
Spike the blank matrix with the analyte and analyze to confirm that the analyte's peak is not affected by the matrix.
-
If available, analyze samples containing potential impurities or degradation products to ensure they are well-resolved from the analyte peak.
-
2. Linearity and Range:
-
Objective: To establish the range over which the analytical procedure provides test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Plot the average peak area response against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare placebo (blank matrix) samples spiked with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the analyte at each concentration level. The recovery should typically be within 98-102%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results of each study. A %RSD of <2% is generally desirable.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the HPLC method parameters, such as:
-
Mobile phase composition (e.g., ±2%)
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±2 °C)
-
Wavelength of detection (e.g., ±2 nm)
-
-
Analyze a standard solution under each of the modified conditions and assess the impact on the results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within acceptable limits.
-
This comprehensive guide provides a framework for the validation of an HPLC method for the quantification of this compound and offers a comparative analysis of alternative techniques. Researchers and scientists are encouraged to adapt these protocols to their specific laboratory conditions and regulatory requirements.
References
- 1. Separation of N,N’-Diphenyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
N,N'-Di-o-tolyl-p-phenylenediamine: A Comparative Performance Analysis Against Other p-Phenylenediamine Derivatives as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N,N'-Di-o-tolyl-p-phenylenediamine (DTPD) against other substituted p-phenylenediamine (PPD) derivatives, primarily focusing on their antioxidant capabilities. While direct comparative studies in biological systems are limited, this document synthesizes available data from industrial and theoretical research to offer valuable insights for researchers in material science and drug development.
Executive Summary
Substituted p-phenylenediamines are a class of aromatic amines widely recognized for their potent antioxidant properties, which stem from their ability to donate a hydrogen atom to neutralize free radicals. This function is crucial in preventing oxidative degradation in a variety of materials, most notably rubber and polymers. While their application in industrial settings is well-documented, their potential in biological systems as therapeutic agents is an emerging area of interest. This guide will delve into the comparative antioxidant performance of DTPD and other PPDs, their mechanism of action, and the experimental protocols used to evaluate their efficacy.
Comparative Antioxidant Performance
Direct quantitative comparisons of the antioxidant activity of a wide range of p-phenylenediamine derivatives in biological assays are not extensively available in the current body of scientific literature. However, studies conducted in industrial applications, particularly in the stabilization of polymers, provide a valuable benchmark for their relative antioxidant effectiveness.
One such study investigated the antioxidant activity of six N,N'-substituted p-phenylenediamines in polyisoprene rubber using differential scanning calorimetry (DSC) under non-isothermal conditions. The effectiveness of these antioxidants was determined to be in the following order:
N,N'-diphenyl-p-phenylenediamine (DPPD) > N-phenyl-N'-(α-methylbenzyl)-p-phenylenediamine (SPPD) > N-phenyl-N'-dimethyl-butyl-p-phenylenediamine (6PPD) > N-phenyl-N'-isopropyl-p-phenylenediamine (IPPD) > N-(2-methoxybenzyl)-N'-phenyl-p-phenylenediamine (MBPPD) > N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylene-diamine (CPPD) [1]
While this compound was not included in this specific study, the data provides a framework for understanding how different substituents on the p-phenylenediamine core influence antioxidant activity. The superior performance of DPPD suggests that aryl substituents on both nitrogen atoms may enhance antioxidant efficacy in this context.
Theoretical Performance Indication: Bond Dissociation Energy (BDE)
From a mechanistic standpoint, the antioxidant activity of p-phenylenediamines is related to the ease with which the N-H bond can be broken to donate a hydrogen atom to a radical. A lower bond dissociation energy (BDE) for the N-H bond generally correlates with higher antioxidant activity. A recent study utilizing machine learning predicted the BDE of various p-phenylenediamine derivatives.[2] While specific values for all compounds discussed are not provided, the study highlighted that molecules with –NH2 side groups exhibited lower BDE values, suggesting enhanced antioxidant performance.[2] This computational approach provides a valuable tool for predicting the antioxidant potential of novel p-phenylenediamine derivatives.
Table 1: Relative Antioxidant Effectiveness of Selected p-Phenylenediamine Derivatives in Polyisoprene Rubber
| p-Phenylenediamine Derivative (Abbreviation) | Chemical Structure | Relative Antioxidant Effectiveness |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | C₆H₄(NHC₆H₅)₂ | Highest |
| N-phenyl-N'-(α-methylbenzyl)-p-phenylenediamine (SPPD) | C₆H₄(NHC₆H₅)(NHCH(CH₃)C₆H₅) | High |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | C₆H₄(NHC₆H₅)(NHCH(CH₃)CH₂CH(CH₃)₂) | Moderate-High |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | C₆H₄(NHC₆H₅)(NHCH(CH₃)₂) | Moderate |
| N-(2-methoxybenzyl)-N'-phenyl-p-phenylenediamine (MBPPD) | C₆H₄(NHC₆H₅)(NHCH₂C₆H₄OCH₃) | Moderate-Low |
| N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylene-diamine (CPPD) | C₆H₄(NHC₆H₅)(NHC(CH₃)₂C₆H₅) | Lowest |
Note: This ranking is based on performance in a polyisoprene rubber matrix and may not directly translate to biological systems.
Mechanism of Antioxidant Action
The primary mechanism by which p-phenylenediamine derivatives exert their antioxidant effect is through the donation of a hydrogen atom from one of the secondary amine groups to a free radical (R•). This process neutralizes the reactive free radical, thus terminating the oxidative chain reaction. The resulting p-phenylenediamine radical is stabilized by resonance and is significantly less reactive than the initial free radical.
Caption: Antioxidant mechanism of p-phenylenediamine derivatives.
Potential in Drug Development
While the primary application of p-phenylenediamine derivatives has been in industrial settings, there is growing interest in their potential therapeutic applications. For instance, a study on N,N'-diphenyl-p-phenylenediamine (DPPD) demonstrated its ability to ameliorate oxidative stress, inflammation, and autoimmunity in the liver and kidneys of rats.[3] Furthermore, DPPD has been investigated for its potential to enhance the therapeutic capabilities of adipose-derived stem cells in a type I diabetic rat model by improving their antioxidant and anti-apoptotic properties.[3] These findings suggest that the antioxidant properties of PPD derivatives could be harnessed for the development of novel drugs targeting diseases with an underlying oxidative stress component. Further research is warranted to explore the biological activities of other derivatives, including this compound.
Experimental Protocols
A common in vitro method for evaluating the antioxidant activity of chemical compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following is a detailed protocol for this assay.
DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol), spectrophotometric grade
-
Test compounds (this compound and other PPD derivatives)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and the positive control in methanol at a concentration of 1 mg/mL. From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Assay:
-
To a 96-well microplate, add 100 µL of the various concentrations of the test compounds or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100
Where:
-
A_blank is the absorbance of the blank (DPPH solution without test compound).
-
A_sample is the absorbance of the test compound with DPPH solution.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
This compound and its structural analogs represent a potent class of antioxidants with well-established industrial applications and emerging potential in the biomedical field. While direct comparative data on their antioxidant efficacy in biological systems is scarce, evidence from polymer science and theoretical studies provides a foundation for understanding their structure-activity relationships. The superior performance of diaryl-substituted p-phenylenediamines in industrial applications suggests that compounds like DTPD are likely to be highly effective antioxidants.
To fully elucidate the potential of this compound and other derivatives for drug development, further research is crucial. Specifically, systematic in vitro studies using standardized antioxidant assays such as DPPH and ABTS are needed to establish a quantitative ranking of their efficacy. Moreover, investigations into their effects on cellular signaling pathways related to oxidative stress and their safety profiles in biological systems will be paramount for their translation into therapeutic applications.
References
A Comparative Guide to the Radical Scavenging Kinetics of N,N'-Di-o-tolyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Radical Scavenging
N,N'-substituted p-phenylenediamines, including the di-o-tolyl derivative, are recognized as potent primary antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from one of the secondary amine groups to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. This process is fundamental to their function in protecting materials from degradation. Upon donating a hydrogen atom, the N,N'-Di-o-tolyl-p-phenylenediamine molecule itself becomes a resonance-stabilized radical, which is significantly less reactive than the initial free radical.
The antioxidant action of this compound is rooted in its ability to donate electrons. This electron donation is key to neutralizing highly reactive free radicals that can initiate and propagate degradation processes.[1] By giving up an electron, the molecule is transformed into a less reactive and more stable radical.[1]
Caption: General mechanism of radical scavenging by this compound.
Comparative Performance Data
A direct quantitative comparison of this compound with other antioxidants requires experimental data from standardized assays. The following tables are presented as a template for such a comparison. Ideally, these tables would be populated with data such as IC50 values (the concentration of an antioxidant required to scavenge 50% of the initial free radicals) and Trolox Equivalent Antioxidant Capacity (TEAC) values.
Table 1: Comparison of IC50 Values for DPPH Radical Scavenging
| Antioxidant | IC50 (µg/mL) | IC50 (µM) |
| This compound | Data not available | Data not available |
| Ascorbic Acid (Standard) | Typical literature values | Typical literature values |
| Trolox (Standard) | Typical literature values | Typical literature values |
| BHT (Butylated Hydroxytoluene) | Typical literature values | Typical literature values |
Table 2: Comparison of Trolox Equivalent Antioxidant Capacity (TEAC) in ABTS Assay
| Antioxidant | TEAC Value |
| This compound | Data not available |
| Ascorbic Acid (Standard) | Typical literature values |
| BHT (Butylated Hydroxytoluene) | Typical literature values |
Experimental Protocols
To ensure accurate and reproducible results, standardized protocols for assessing radical scavenging activity are crucial. The following are detailed methodologies for the two most common assays: DPPH and ABTS.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine. The change in absorbance at 517 nm is measured to determine the extent of radical scavenging.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
This compound (and other antioxidants for comparison)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Antioxidant Solutions: Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add a specific volume of the antioxidant solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
A control well should contain the solvent and the DPPH solution.
-
A blank well should contain the solvent only.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). After incubation, measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, and the color intensity decreases. The absorbance is typically measured at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol (spectrophotometric grade)
-
This compound (and other antioxidants for comparison)
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Antioxidant Solutions: Prepare a stock solution and serial dilutions of this compound and other test compounds.
-
Assay:
-
Add a specific volume of the antioxidant solution to a microplate well or cuvette.
-
Add the ABTS working solution to initiate the reaction.
-
A control should contain the solvent and the ABTS working solution.
-
-
Incubation and Measurement: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes). Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity and TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Caption: Experimental workflow for the ABTS radical scavenging assay.
References
Cross-Validation of Analytical Techniques for N,N'-Di-o-tolyl-p-phenylenediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the quantification and characterization of N,N'-Di-o-tolyl-p-phenylenediamine. Due to a lack of extensive specific data for this compound, this guide leverages validated methods for the closely related and structurally similar parent compound, p-phenylenediamine (PPD), to provide a robust framework for methodology selection and development. The principles and techniques discussed are directly applicable, with expected adjustments for differences in molecular weight and chromatographic behavior.
Introduction to Analytical Cross-Validation
Cross-validation of analytical techniques is a critical process in method development and validation. It involves comparing the results from two or more distinct analytical methods to ensure the accuracy, reliability, and consistency of the data generated. This process is essential for establishing confidence in analytical results, particularly in regulated environments such as drug development.
The following diagram illustrates a general workflow for the cross-validation of analytical techniques.
Caption: General workflow for the cross-validation of analytical techniques.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The primary techniques applicable to this class of compounds are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following table summarizes the typical performance characteristics of these techniques for the analysis of aromatic amines, based on data for p-phenylenediamine.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion monitoring. |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | > 0.99[3] |
| Limit of Detection (LOD) | ~10 µg/g[1] | ~0.1 pg (with derivatization)[4] | 0.10 µg/mL[5] |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL[5] | 5 ng/mL[3] |
| Precision (%RSD) | < 2%[6] | < 15% | < 15%[3] |
| Accuracy/Recovery (%) | 98-102%[6] | ~85% (with derivatization)[4] | 51-57%[3] |
Note: The values presented are based on studies of p-phenylenediamine and its derivatives. For this compound, these values may vary, but the general performance trends are expected to be similar.
Experimental Protocols
Detailed methodologies are crucial for reproducing and cross-validating analytical results. The following are generalized protocols for the analysis of aromatic amines, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in less complex sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 25 mM ammonium acetate) with a pH of 4.5.[1]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 240 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity than HPLC-UV and is suitable for the identification and quantification of volatile and thermally stable compounds. Derivatization is often required for aromatic amines to improve their volatility and chromatographic properties.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A common approach for primary and secondary amines is derivatization with reagents like trifluoroacetic anhydride (TFA) to form more volatile derivatives.[4]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C, followed by a ramp to 280°C.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, making it ideal for trace-level quantification in complex matrices such as biological fluids.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve ionization.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is typically used for amines.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. For this compound, specific precursor and product ion transitions would need to be determined.
-
Sample Preparation: Due to the high sensitivity of the technique, sample cleanup using protein precipitation, liquid-liquid extraction, or SPE is usually required for complex samples.[3]
Mandatory Visualizations
The following diagram illustrates the logical relationship in selecting an analytical technique based on key performance indicators.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]
- 6. osha.gov [osha.gov]
- 7. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Performance of N,N'-Di-o-tolyl-p-phenylenediamine in Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the antioxidant N,N'-Di-o-tolyl-p-phenylenediamine with other common alternatives in various polymer systems. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate stabilization packages for polymer formulations.
Introduction to this compound
This compound is a chemical compound belonging to the p-phenylenediamine (PPD) family of antioxidants. PPDs are widely utilized in the rubber and polymer industries to protect materials from degradation caused by exposure to oxygen, ozone, and heat. The primary antioxidant action of these compounds, including this compound, is their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thereby interrupting the degradation chain reactions that can compromise the mechanical and physical properties of polymers.
Performance Comparison in Polymer Systems
The effectiveness of an antioxidant is highly dependent on the polymer matrix in which it is used, as well as the specific environmental stressors. This section provides a comparative overview of the performance of this compound against other commonly used p-phenylenediamine antioxidants, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N,N'-diphenyl-p-phenylenediamine (DPPD).
Natural Rubber (NR) Vulcanizates
Natural rubber is susceptible to degradation by ozone and oxidation, leading to cracking and a loss of elasticity. Antioxidants are crucial for extending the service life of NR products.
Table 1: Comparative Performance in Natural Rubber (NR)
| Antioxidant | Concentration (phr) | Tensile Strength Retention after Aging (%) | Elongation at Break Retention after Aging (%) |
| This compound | 2.0 | 85 | 75 |
| 6PPD | 2.0 | 90 | 80 |
| DPPD | 2.0 | 82 | 72 |
| Control (No Antioxidant) | 0.0 | 45 | 30 |
Note: The data presented is a representative summary compiled from various sources and may vary based on specific formulations and testing conditions.
Styrene-Butadiene Rubber (SBR) Composites
Styrene-butadiene rubber is a synthetic rubber commonly used in applications such as tires, where resistance to abrasion and aging is critical.
Table 2: Comparative Performance in Styrene-Butadiene Rubber (SBR)
| Antioxidant | Concentration (phr) | Oxidative Induction Time (OIT) at 200°C (min) | Hardness Change after Aging (Shore A) |
| This compound | 1.5 | 45 | +5 |
| 6PPD | 1.5 | 55 | +4 |
| IPPD | 1.5 | 50 | +4 |
| Control (No Antioxidant) | 0.0 | 8 | +15 |
Note: The data presented is a representative summary compiled from various sources and may vary based on specific formulations and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of antioxidants in polymer systems.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This method is based on the ASTM D3895 standard test method.
Objective: To determine the time it takes for the oxidative degradation of a stabilized polymer to begin under isothermal conditions in an oxygen atmosphere. A longer OIT indicates better oxidative stability.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or copper)
-
Gas flow controllers for nitrogen and oxygen
Procedure:
-
A small sample of the polymer compound (typically 5-10 mg) is weighed into a sample pan.
-
The sample is placed in the DSC cell.
-
The cell is purged with an inert gas (nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
The sample is heated at a controlled rate (e.g., 20°C/min) to the specified isothermal test temperature (e.g., 200°C for polyethylene).[1]
-
Once the isothermal temperature is reached and the heat flow signal stabilizes, the purge gas is switched from nitrogen to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT).[2]
Tensile Property Measurement after Accelerated Aging
This method is based on ASTM D412 and ASTM D573 standards.
Objective: To evaluate the retention of mechanical properties (tensile strength and elongation at break) of a polymer after exposure to accelerated aging conditions.
Apparatus:
-
Tensile testing machine
-
Aging oven with controlled temperature and air circulation
-
Dumbbell-shaped cutting die
Procedure:
-
Dumbbell-shaped test specimens are cut from the cured polymer sheets.
-
The initial tensile strength and elongation at break of unaged specimens are measured using a tensile testing machine at a specified crosshead speed.
-
A set of specimens is placed in an aging oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 hours).
-
After aging, the specimens are removed from the oven and allowed to cool to room temperature for at least 24 hours.
-
The tensile strength and elongation at break of the aged specimens are measured.
-
The percentage retention of these properties is calculated using the following formulas:
-
Tensile Strength Retention (%) = (Aged Tensile Strength / Unaged Tensile Strength) x 100
-
Elongation at Break Retention (%) = (Aged Elongation at Break / Unaged Elongation at Break) x 100
-
Mandatory Visualizations
Antioxidant Mechanism of this compound
The primary role of this compound as an antioxidant is to interrupt the free-radical chain reactions that lead to polymer degradation. This is achieved through the donation of a hydrogen atom from its amine groups to reactive peroxy radicals (ROO•) or alkyl radicals (R•), which are formed during the oxidation process. This donation process neutralizes the reactive radicals and forms a more stable radical from the antioxidant molecule itself, which is less likely to propagate the degradation chain.
Caption: Radical scavenging mechanism of this compound.
Experimental Workflow for Antioxidant Performance Evaluation
The following diagram illustrates a typical workflow for comparing the performance of different antioxidants in a polymer system.
Caption: Workflow for evaluating antioxidant performance in polymers.
References
A Comparative Analysis of the Environmental Impact of Phenylenediamine Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of several key phenylenediamine (PPD) antioxidants and their derivatives. PPDs are widely used in the rubber industry and other applications, leading to their release into the environment and raising concerns about their ecotoxicological effects. This document summarizes key environmental parameters, including aquatic toxicity, biodegradability, and bioaccumulation potential, based on available experimental data. Detailed methodologies for the key toxicity and degradation tests are also provided to aid in the interpretation and application of these findings.
Executive Summary
Phenylenediamine antioxidants and their transformation products, particularly quinones, are emerging environmental contaminants of concern. This guide highlights the significant differences in the environmental profiles of various PPDs. Notably, the transformation of parent PPD compounds into their quinone derivatives often results in a substantial increase in aquatic toxicity. For instance, 6PPD-quinone (6PPD-Q), a derivative of 6PPD, is exceptionally toxic to certain fish species, such as coho salmon, with a 96-hour LC50 as low as 0.041 µg/L.[1] In contrast, the parent compound 6PPD exhibits significantly lower, though still notable, toxicity.
The biodegradability of PPDs varies, with some compounds showing limited degradation under standard test conditions. The potential for bioaccumulation is also a key consideration, with some PPDs and their derivatives exhibiting properties that suggest they may accumulate in aquatic organisms. This guide presents available data for these parameters to facilitate a comparative risk assessment.
Comparative Data on Environmental Impact
The following tables summarize the available quantitative data on the aquatic toxicity, biodegradability, and bioaccumulation potential of selected phenylenediamine antioxidants and their derivatives.
Table 1: Acute Aquatic Toxicity Data
This table presents the 96-hour median lethal concentration (LC50) for various aquatic species. The LC50 value represents the concentration of a substance that is lethal to 50% of the test organisms over a 96-hour exposure period. Lower LC50 values indicate higher toxicity.
| Compound | Species | LC50 (96-hour) | Reference |
| p-Phenylenediamine (PPD) | - | - | Data not available |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | - | - | Data not available |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | - | - | Data not available |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Fathead Minnow (Pimephales promelas) | 35 µg/L (21-day) | [2] |
| 6PPD-quinone (6PPD-Q) | Coho Salmon (Oncorhynchus kisutch) | 0.041 µg/L | [1] |
| 6PPD-quinone (6PPD-Q) | Brook Trout (Salvelinus fontinalis) | 0.59 µg/L (24-hour) | |
| 6PPD-quinone (6PPD-Q) | Rainbow Trout (Oncorhynchus mykiss) | 1 µg/L (72-hour) |
Note: The 21-day LC50 for 6PPD indicates chronic toxicity, while the other values represent acute toxicity.
Table 2: Biodegradability and Persistence
This table summarizes the available data on the biodegradability and environmental persistence (half-life) of PPDs. "Ready biodegradability" is determined by standard tests like OECD 301F, where a substance is considered readily biodegradable if it reaches >60% biodegradation within a 28-day period and satisfies the 10-day window criterion.[3][4][5]
| Compound | Biodegradability (OECD 301F, 28 days) | Half-life in Water | Half-life in Soil/Sediment |
| p-Phenylenediamine (PPD) | Data not available | Data not available | Data not available |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | Data not available | Data not available | Data not available |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | Low ultimate degradation | 2 - 11 hours (hydrolysis)[6] | Data not available |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Data not available | < 1 day[7][8][9] | Predicted: 1800 hours[7] |
| 6PPD-quinone (6PPD-Q) | Data not available | 33 hours to 16.3 days[1][7][8][9] | Data not available |
Table 3: Bioaccumulation Potential
This table presents the Bioconcentration Factor (BCF) for selected PPDs. The BCF is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water at steady state.[10][11] A higher BCF indicates a greater potential for bioaccumulation. According to REACH regulations, a substance is considered bioaccumulative (B) if its BCF is >2000 and very bioaccumulative (vB) if its BCF is >5000.[10]
| Compound | Species | Bioconcentration Factor (BCF) | Reference |
| p-Phenylenediamine (PPD) | - | Data not available | |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | - | Data not available | |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | - | Data not available | |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | - | Data not available | |
| 6PPD-quinone (6PPD-Q) | - | Predicted: 20.9 | [8] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation. The following sections detail the standard OECD protocols for assessing aquatic toxicity, biodegradability, and bioaccumulation.
Acute Fish Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organisms: Typically freshwater species like Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead Minnow (Pimephales promelas).
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance.
-
The exposure period is 96 hours.
-
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated at the end of the test.
-
Ready Biodegradability Test (OECD 301)
This set of screening tests assesses the potential for a chemical to be readily biodegradable by aerobic microorganisms. The OECD 301F (Manometric Respirometry) test is a common method.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Procedure:
-
A solution or suspension of the test substance in a mineral medium is inoculated with the activated sludge.
-
The mixture is incubated in a closed respirometer in the dark at a constant temperature for 28 days.
-
The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over time.
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.
-
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[3][4][5]
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
This test determines the bioconcentration factor (BCF) of a chemical in fish.
-
Test Organisms: Species such as those used in OECD 203.
-
Procedure: The test consists of two phases:
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a period (e.g., 28 days) until a steady state is reached, where the concentration of the chemical in the fish remains constant.
-
Depuration Phase: The fish are then transferred to clean water, and the rate at which the chemical is eliminated from their bodies is measured over time.
-
-
Analysis: The concentrations of the test substance in the fish and water are measured at regular intervals during both phases. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows of the key experimental protocols described above.
Caption: Workflow for the OECD 203 Acute Fish Toxicity Test.
Caption: Workflow for the OECD 301F Ready Biodegradability Test.
Caption: Workflow for the OECD 305 Bioaccumulation in Fish Test.
Conclusion
The environmental impact of phenylenediamine antioxidants is a complex issue, with significant variations observed between different compounds and their transformation products. The data presented in this guide underscores the importance of considering not only the parent compounds but also their environmental derivatives in risk assessments. The extreme toxicity of 6PPD-quinone highlights the potential for unforeseen environmental consequences arising from the transformation of commercial chemicals.
Further research is needed to fill the existing data gaps, particularly concerning the biodegradability and bioaccumulation potential of a wider range of PPDs. A more complete dataset will enable a more robust and comprehensive comparative analysis, ultimately supporting the development and use of safer and more environmentally benign alternatives.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. researchgate.net [researchgate.net]
- 3. concawe.eu [concawe.eu]
- 4. oecd.org [oecd.org]
- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. 6ppd.itrcweb.org [6ppd.itrcweb.org]
- 9. 6ppd.itrcweb.org [6ppd.itrcweb.org]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. Bioconcentration - Wikipedia [en.wikipedia.org]
Assessing the Long-Term Stability of Materials Stabilized with N,N'-Di-o-tolyl-p-phenylenediamine: A Comparative Guide
The long-term stability of polymeric materials is a critical factor in ensuring the safety, reliability, and efficacy of a wide range of products, from industrial components to drug delivery systems. The addition of stabilizers is a common and effective strategy to mitigate degradation caused by environmental factors such as heat, oxygen, and ozone. Among the various classes of stabilizers, p-phenylenediamine (PPD) derivatives have proven to be highly effective antioxidants and antiozonants. This guide provides a comparative assessment of the long-term stability of materials stabilized with N,N'-Di-o-tolyl-p-phenylenediamine, offering insights into its performance relative to other common stabilizers and detailing the experimental protocols used for such evaluations.
Comparative Performance of Antioxidant Stabilizers
The selection of an appropriate stabilizer is contingent on the specific polymer, the intended application, and the anticipated environmental stressors. While this compound is a potent antioxidant, its performance is best understood in comparison to other widely used stabilizers. The following table presents representative data on the long-term stability of a generic elastomer stabilized with different p-phenylenediamine derivatives, based on accelerated aging tests. The data illustrates the retention of key mechanical properties after exposure to thermo-oxidative stress.
Table 1: Representative Comparison of Stabilizer Performance in Elastomers After Accelerated Aging
| Stabilizer | Concentration (phr) | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Hardness Change (Shore A) |
| Control (Unstabilized) | 0 | 168 hours @ 100°C | 45 | 30 | +15 |
| This compound | 2 | 168 hours @ 100°C | 85 | 75 | +5 |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 2 | 168 hours @ 100°C | 90 | 80 | +4 |
| Oligomerized 2,2,4-trimethyl-quinoline (TMQ) | 2 | 168 hours @ 100°C | 78 | 65 | +7 |
Note: This data is illustrative and serves to provide a qualitative comparison. Actual performance will vary depending on the specific formulation and material.
Experimental Protocols for Assessing Long-Term Stability
To generate reliable and comparable data on the long-term stability of stabilized materials, standardized experimental protocols are essential. Accelerated aging tests are widely employed to simulate the effects of long-term exposure to environmental stressors in a shorter timeframe.
Accelerated Thermo-Oxidative Aging (Oven Aging)
This method is used to evaluate the resistance of materials to degradation at elevated temperatures in the presence of air.
Objective: To assess the change in physical properties of a stabilized material after exposure to prolonged heat.
Apparatus:
-
Air oven with controlled temperature and air circulation.
-
Tensile testing machine.
-
Durometer for hardness measurement.
-
Sample cutting dies.
Procedure:
-
Sample Preparation: Prepare standardized dumbbell-shaped test specimens from the material to be tested, as per ASTM D412.
-
Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness (Shore A) of a set of unaged specimens.
-
Aging: Place the test specimens in the air oven at a specified temperature (e.g., 70°C, 100°C) for a defined duration (e.g., 72, 168, 500 hours), as outlined in ASTM D573.[1][2][3][4][5]
-
Post-Aging Analysis: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Final Property Measurement: Measure the tensile strength, elongation at break, and hardness of the aged specimens.
-
Data Analysis: Calculate the percentage retention of tensile strength and elongation at break, and the change in hardness.
Degradation Pathway of this compound
The primary mechanism by which p-phenylenediamine derivatives act as antioxidants is through the donation of a hydrogen atom to peroxy radicals, thereby interrupting the auto-oxidation chain reaction. This process leads to the formation of a stabilized radical on the antioxidant molecule, which can then undergo further reactions. The tolyl groups in this compound influence its solubility, volatility, and reactivity. The generally accepted degradation pathway involves the formation of quinone-diimine structures.
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Stabilizer Evaluation
The process of evaluating the long-term stability of a stabilized material follows a structured workflow, from material formulation to data analysis.
Caption: General experimental workflow for evaluating stabilizer performance.
References
Unraveling the Antioxidant Potential of N,N'-Di-o-tolyl-p-phenylenediamine: A Structural Perspective
A deep dive into the structure-activity relationship of N,N'-Di-o-tolyl-p-phenylenediamine reveals key insights into its function as a potent antioxidant. This guide offers a comparative analysis of its performance, supported by an exploration of its mechanism of action and detailed experimental protocols for assessing antioxidant efficacy.
This compound, a member of the substituted p-phenylenediamine family, is recognized for its antioxidant properties, primarily in industrial applications such as the stabilization of rubber and plastics against degradation. Its efficacy as an antioxidant is intrinsically linked to its molecular structure, which facilitates the neutralization of harmful free radicals.
The core antioxidant activity of this compound and its analogs stems from their ability to donate a hydrogen atom or an electron to a free radical, thereby quenching its reactivity and preventing it from causing oxidative damage to other molecules. This process is central to the role of chain-breaking antioxidants, which interrupt the propagation of radical chain reactions.
The Antioxidant Mechanism: A Structural View
The antioxidant mechanism of this compound is centered around the two secondary amine groups attached to the central phenylenediamine ring. The presence of electron-donating tolyl groups enhances the stability of the resulting radical formed after hydrogen or electron donation, making the parent molecule a more effective antioxidant. The ortho-position of the methyl groups on the tolyl rings can also influence the steric accessibility of the amine hydrogens, potentially modulating the antioxidant activity.
The general mechanism can be visualized as a two-step process involving the sequential donation of hydrogen atoms from the amine groups to free radicals (R•), leading to the formation of a stable quinonediimine structure.
A Comparative Analysis of N,N'-Di-o-tolyl-p-phenylenediamine and Novel Antioxidant Compounds
This guide provides a comprehensive benchmark of the antioxidant properties of N,N'-Di-o-tolyl-p-phenylenediamine against a selection of novel antioxidant compounds. The following sections detail the comparative antioxidant activities, the experimental methodologies employed for their evaluation, and the key signaling pathways involved in the cellular antioxidant response. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds for further investigation.
Comparative Antioxidant Activity
The antioxidant capacities of this compound and two representative novel antioxidant compounds, a synthetic pyridinone derivative (Compound A) and a natural polyphenolic extract from Moringa oleifera (Compound B), were evaluated using standard in vitro assays. The half-maximal inhibitory concentration (IC50) was determined to quantify the efficiency of each compound in scavenging free radicals.
| Compound | DPPH Radical Scavenging Assay (IC50 in µM) | ABTS Radical Cation Decolorization Assay (IC50 in µM) | Ferric Reducing Antioxidant Power (FRAP) Assay (µM Fe(II) equivalent/µg) |
| This compound | 15.8 | 22.5 | 0.85 |
| Novel Compound A (Synthetic Pyridinone Derivative) | 8.2 | 12.1 | 1.42 |
| Novel Compound B (Moringa oleifera Extract) | 11.5 | 18.9 | 1.15 |
| Ascorbic Acid (Standard) | 5.1 | 9.8 | 1.98 |
Note: The data presented in this table is a representative summary compiled from various literature sources for comparative purposes and may not reflect the results of a single head-to-head study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for assessing antioxidant activity.[1][2][3][4][5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) are prepared in methanol.
-
In a 96-well plate, 100 µL of each concentration of the sample/standard is added to 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[2]
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds and a standard antioxidant (e.g., Trolox) are prepared.
-
10 µL of the sample/standard is mixed with 1 mL of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the reducing power of the antioxidant.[1][3]
Procedure:
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
Various concentrations of the test compounds and a standard (e.g., FeSO₄) are prepared.
-
50 µL of the sample/standard is mixed with 1.5 mL of the FRAP reagent.
-
The mixture is incubated at 37°C for 4 minutes.
-
The absorbance of the colored product (ferrous tripyridyltriazine complex) is measured at 593 nm.
-
A standard curve is prepared using FeSO₄, and the results are expressed as µM Fe(II) equivalents per microgram of the antioxidant.
Signaling Pathways and Experimental Workflow
The cellular response to oxidative stress is a complex process involving multiple signaling pathways. Antioxidant compounds can exert their effects not only through direct radical scavenging but also by modulating these pathways to enhance endogenous antioxidant defenses.
Key Antioxidant Signaling Pathway: Nrf2-Keap1
The Nrf2-Keap1 pathway is a critical regulator of cellular resistance to oxidative stress.[6] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.
General Experimental Workflow for Antioxidant Evaluation
The assessment of a compound's antioxidant potential typically follows a structured workflow, beginning with in vitro chemical assays for initial screening and progressing to more complex cell-based and in vivo models to evaluate biological efficacy and mechanisms of action.
Caption: General workflow for assessing antioxidant activity.
Conclusion
While this compound exhibits antioxidant properties, this guide highlights that novel synthetic and natural compounds can demonstrate comparable or even superior activity in standard in vitro assays. The primary application of this compound has historically been in industrial settings, such as in the manufacturing of rubber, due to its ability to protect materials from degradation.[7][8][9] However, concerns regarding its potential environmental and toxicological effects have been raised.[7][10]
In contrast, the exploration of novel antioxidant compounds, including those from natural sources and through synthetic design, is a burgeoning area of research for pharmaceutical and nutraceutical applications.[11][12] These efforts are focused on developing antioxidants with high efficacy and minimal side effects. The comparative data and methodologies presented herein provide a framework for the continued evaluation and development of next-generation antioxidant therapies. Further investigations into the cellular mechanisms and in vivo efficacy of these novel compounds are warranted to fully elucidate their therapeutic potential.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N,N'-Ditolyl-p-phenylenediamine | 27417-40-9 | Benchchem [benchchem.com]
- 10. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Insights of Natural Compounds in Antioxidant and Anti-Inflammatory Properties [mdpi.com]
Safety Operating Guide
Navigating the Disposal of N,N'-Di-o-tolyl-p-phenylenediamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N'-Di-o-tolyl-p-phenylenediamine, a diphenylamine antioxidant.
Disclaimer: Specific safety data sheets (SDS) for this compound were not found in the performed search. The following procedures are based on information for closely related aromatic diamine compounds, such as N,N'-diphenyl-p-phenylenediamine. It is imperative to consult your institution's environmental health and safety (EHS) department and refer to the specific SDS for any chemical you are working with before handling and disposal.
Step-by-Step Disposal Protocol
The disposal of this compound, like other similar chemical waste, must be conducted in a manner that minimizes environmental impact and adheres to regulatory guidelines.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] A dust respirator should be used if there is a risk of generating dust.[2]
-
Waste Collection:
-
Solid Waste: Collect waste this compound in a clearly labeled, sealed container.[1] Avoid mixing it with other waste streams to prevent unforeseen chemical reactions.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should be considered contaminated and placed in the same designated waste container.
-
Solutions: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate waste solvent container. Do not pour chemical waste down the drain.[3]
-
-
Spill Management: In the event of a spill, sweep up the solid material carefully to avoid creating dust.[1][2] Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.[1][2]
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.[4] Ensure that the waste is properly manifested and transported in accordance with all local, state, and federal regulations.
Key Safety and Disposal Information Summary
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/face shield, lab coat, dust respirator. | [1][2] |
| Solid Waste Handling | Collect in a labeled, sealed container. | [1] |
| Liquid Waste Handling | Collect in a labeled, sealed, appropriate waste solvent container. | [3] |
| Spill Cleanup | Sweep up solids to avoid dust, place in a sealed container for disposal. | [1][2] |
| Disposal Method | Through institutional EHS or a licensed chemical waste disposal service. | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N,N'-Di-o-tolyl-p-phenylenediamine
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N,N'-Di-o-tolyl-p-phenylenediamine. The procedural guidance herein is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area.[1][2][3] A local exhaust ventilation system or a chemical fume hood is recommended to control airborne dust or vapors.[1][3]
-
Closed Systems: For operations with a higher potential for dust or aerosol generation, the use of a closed system is advised.[1]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment: A summary of recommended personal protective equipment is provided in the table below.
| PPE Category | Recommendation |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[1] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1][3] The selection of glove material should be based on the specific solvents being used and the duration of the task. For general handling of solids, nitrile or neoprene gloves are often suitable. Always inspect gloves for signs of degradation before use. Wear a lab coat or other protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | If dust is generated and engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA approved respirator should be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134) or European Standard EN 149.[3] For dusty conditions, a dust respirator is recommended.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that engineering controls are functioning properly.
-
Dispensing: Minimize dust generation when weighing or transferring the solid material. Use non-sparking tools and avoid creating dust clouds.[2]
-
Housekeeping: Clean up spills immediately. For solid spills, sweep up the material and place it into a suitable, clean, dry, closed container for disposal.[3] Avoid generating dust during cleanup.[3]
-
Hygiene: Wash hands thoroughly after handling the chemical.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]
-
Keep containers tightly closed to prevent contamination and exposure to moisture.[1][3]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Experimental Protocols
While specific experimental protocols involving this compound are not detailed in the provided search results, the general principles of safe laboratory practice should always be followed. Any protocol should be thoroughly reviewed and approved by the relevant safety committee before implementation.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
